Technical Documentation Center

Gon-4-ene-3,17-dione, 10-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Gon-4-ene-3,17-dione, 10-methyl-
  • CAS: 93998-22-2

Core Science & Biosynthesis

Foundational

"Gon-4-ene-3,17-dione, 10-methyl-" mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 10-Methyl-gon-4-ene-3,17-dione (Trestione) and its Active Metabolite Trestolone (MENT) Introduction The landscape of androgen research is continually evolving, wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 10-Methyl-gon-4-ene-3,17-dione (Trestione) and its Active Metabolite Trestolone (MENT)

Introduction

The landscape of androgen research is continually evolving, with a focus on developing synthetic steroids that offer a more favorable balance of anabolic and androgenic effects, alongside improved safety profiles compared to testosterone. Within this context, 10-Methyl-gon-4-ene-3,17-dione, more commonly known as trestione or MENT dione, has emerged as a significant prohormone.[1] Its primary biological relevance lies in its role as a precursor to the potent synthetic androgen, 7α-methyl-19-nortestosterone (MENT), also known as trestolone.[1] This guide provides a comprehensive technical overview of the mechanism of action, beginning with the conversion of trestione to trestolone, and then delving into the multifaceted molecular interactions and signaling pathways of trestolone that underpin its physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and steroid chemistry.

Pharmacokinetics and Metabolic Activation: The Conversion of Trestione to Trestolone

The biological activity of trestione is contingent upon its metabolic conversion to trestolone. This biotransformation is a critical first step in its mechanism of action.

Enzymatic Conversion:

The conversion of the 17-keto group of trestione to a 17β-hydroxyl group, yielding trestolone, is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzymatic reaction is analogous to the conversion of androstenedione to testosterone.[2][3] The efficiency of this conversion can vary depending on the tissue and the expression levels of 17β-HSD isoforms.

Once formed, trestolone exhibits distinct pharmacokinetic properties. It has poor oral bioavailability and a short elimination half-life, making oral administration impractical.[1][4] Consequently, it is typically administered parenterally, often as a prodrug ester like trestolone acetate, to prolong its release and duration of action.[1][5] Trestolone acetate is rapidly hydrolyzed in the circulation to release active trestolone.[5]

Core Mechanism of Action: Trestolone (MENT)

Trestolone exerts its effects through a multi-faceted mechanism involving both genomic and non-genomic pathways, primarily through its interaction with the androgen and progesterone receptors.

Androgen Receptor (AR) Agonism and Genomic Signaling

The primary mechanism of trestolone's anabolic and androgenic effects is its function as a potent agonist of the androgen receptor (AR).[1][6]

  • High-Affinity Binding: Trestolone binds to the AR with a high affinity, reportedly 3-4 times greater than that of testosterone.[4] This strong binding is a key determinant of its high potency.

  • AR Activation and Nuclear Translocation: Upon binding to trestolone in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7][8]

  • Gene Transcription Modulation: Within the nucleus, the trestolone-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, erythropoiesis, and maintenance of male secondary sexual characteristics.[9][10]

Below is a diagram illustrating the canonical androgen receptor signaling pathway activated by Trestolone.

Caption: Canonical Androgen Receptor (AR) signaling pathway of Trestolone.

Progestogenic Activity

In addition to its androgenic properties, trestolone is also a potent progestin, acting as an agonist of the progesterone receptor (PR).[1] This dual activity is a distinguishing feature among synthetic androgens. The progestogenic activity of trestolone is thought to contribute significantly to its antigonadotropic effects.[1]

Potent Antigonadotropic Effects

Trestolone is a powerful suppressor of the hypothalamic-pituitary-gonadal (HPG) axis.[1][11]

  • Inhibition of Gonadotropin Release: Even at low concentrations, trestolone potently inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][11] This is achieved through negative feedback at both the hypothalamus (suppressing GnRH release) and the pituitary. Its progestogenic activity likely enhances this suppressive effect.

  • Suppression of Endogenous Steroidogenesis: The suppression of LH leads to a drastic reduction in testosterone production by the Leydig cells in the testes.[11]

  • Inhibition of Spermatogenesis: The combined suppression of FSH and intratesticular testosterone interrupts spermatogenesis, leading to oligozoospermia or azoospermia.[11] This makes trestolone a candidate for male hormonal contraception.[1][11]

The diagram below illustrates the negative feedback of Trestolone on the HPG axis.

HPG_Axis_Regulation Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Trestolone Trestolone (MENT) Testes->Trestolone Endogenous T Production (-) Trestolone->Hypothalamus Negative Feedback (-) Trestolone->Pituitary Negative Feedback (-)

Caption: Negative feedback of Trestolone on the HPG axis.

Metabolic Fate and Downstream Effects

Trestolone's unique chemical structure dictates its metabolic fate and contributes to its distinct activity profile.

  • Resistance to 5α-Reductase: The 7α-methyl group on trestolone sterically hinders the action of the 5α-reductase enzyme.[5][12][13] This is a significant advantage over testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) in tissues like the prostate, skin, and scalp.[5] Trestolone's resistance to this amplification pathway may reduce the risk of androgenic side effects such as benign prostatic hyperplasia (BPH), acne, and androgenic alopecia.[5][13]

  • Aromatization to 7α-methylestradiol: Trestolone is a substrate for the aromatase enzyme, leading to the formation of 7α-methylestradiol.[1] While it aromatizes, the extent is considered minimal.[6][14] The resulting estrogen has weak estrogenic activity and may not be sufficient for estrogen replacement in hypogonadal states, as evidenced by observations of decreased bone mineral density in some studies.[1][12]

Physiological and Cellular Consequences

The molecular mechanisms of trestolone translate into distinct physiological effects.

Effect CategorySpecific EffectUnderlying Mechanism
Anabolic Increased muscle mass and strengthAR-mediated increase in muscle protein synthesis.[6][15]
Enhanced nitrogen retentionPromotion of a positive nitrogen balance.[14]
Androgenic Maintenance of male secondary sex characteristicsAR agonism in relevant tissues.[11]
Support of libido and sexual functionCentral and peripheral AR activation.[13]
Metabolic Reduction in fat massIncreased metabolic rate and lipolytic action.[12][15]
Contraceptive Reversible male infertilityPotent antigonadotropic effects leading to suppression of spermatogenesis.[1][11]

Trestolone is noted for having a high anabolic-to-androgenic ratio, suggesting it promotes significant muscle growth with relatively fewer androgenic side effects compared to other steroids.[6][15]

Experimental Methodologies for Elucidating the Mechanism of Action

The characterization of trestolone's mechanism of action relies on a suite of established in vitro and in vivo assays. The choice of these experiments is driven by the need to quantify receptor interactions, transcriptional activity, and physiological outcomes in a controlled and reproducible manner.

Key Experimental Protocols
  • Competitive Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Kd) of trestolone for the androgen and progesterone receptors.

    • Causality: This assay is fundamental to establishing a direct interaction between the ligand (trestolone) and its target receptors. A high affinity is a prerequisite for potent biological activity.

    • Methodology:

      • Prepare cell lysates or purified receptor proteins (AR and PR).

      • Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., ³H-R1881 for AR, ³H-progesterone for PR).

      • Add increasing concentrations of unlabeled trestolone (the competitor).

      • After incubation, separate bound from free radioligand using a filter-based method.

      • Measure the radioactivity of the bound fraction using liquid scintillation counting.

      • Calculate the IC50 (concentration of trestolone that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) to determine binding affinity.

  • Cell-Based Reporter Gene Assays:

    • Objective: To quantify the functional consequence of trestolone binding to the AR, specifically its ability to activate gene transcription.

    • Causality: This assay links receptor binding to a downstream genomic event, providing a measure of the compound's agonistic or antagonistic activity.

    • Methodology:

      • Transfect a suitable cell line (e.g., HEK293, PC-3) with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

      • Culture the transfected cells and treat with varying concentrations of trestolone, testosterone (positive control), and a vehicle control.

      • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

      • Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

      • Plot the reporter activity against the ligand concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).

Below is a workflow diagram for a typical reporter gene assay.

Reporter_Gene_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293) start->cell_culture transfection 2. Co-transfection - AR Expression Vector - ARE-Luciferase Reporter cell_culture->transfection treatment 3. Treatment - Trestolone (various conc.) - Controls (Vehicle, Testosterone) transfection->treatment incubation 4. Incubation (e.g., 24 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis measurement 6. Luciferase Assay (Measure Luminescence) lysis->measurement analysis 7. Data Analysis - Dose-Response Curve - Calculate EC50 measurement->analysis end End analysis->end

Caption: Workflow for an Androgen Receptor (AR) reporter gene assay.

  • In Vivo Animal Models (e.g., Orchidectomized Rat Model):

    • Objective: To assess the anabolic and androgenic effects of trestolone in a living organism.

    • Causality: This model, often referred to as the Hershberger assay, allows for the differentiation of anabolic effects (on muscle, such as the levator ani) from androgenic effects (on tissues like the ventral prostate and seminal vesicles). This is crucial for determining the anabolic-to-androgenic ratio.

    • Methodology:

      • Surgically castrate (orchidectomize) male rats to eliminate endogenous androgen production.

      • After a recovery period, administer trestolone at various doses for a set duration (e.g., 7-10 days).

      • At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues: the levator ani muscle (anabolic indicator) and the ventral prostate/seminal vesicles (androgenic indicators).

      • Compare the tissue weights of treated groups to a castrated control group to determine the dose-dependent effects.

Conclusion

The mechanism of action of 10-Methyl-gon-4-ene-3,17-dione (trestione) is indirect, serving as a prohormone for the highly potent synthetic steroid, trestolone (MENT). Trestolone's biological activities are mediated through a complex interplay of genomic and endocrine pathways. Its primary actions stem from potent agonism at both the androgen and progesterone receptors. This dual agonism drives its strong anabolic properties in muscle tissue and its profound antigonadotropic effects, which suppress endogenous testosterone production and spermatogenesis. A key feature of trestolone is its resistance to 5α-reduction, which may confer a more favorable safety profile concerning androgenic effects in tissues like the prostate. A thorough understanding of these multifaceted mechanisms, validated through a range of in vitro and in vivo experimental models, is essential for the continued research and potential therapeutic development of this compound and its derivatives.

References

  • Wikipedia. Trestolone. [Link]

  • Vanderschueren, D., et al. (2014). 7α-Methyl-19-Nortestosterone (MENT) vs. Testosterone Implants for Hypogonadal Osteoporosis: a Preclinical Study in the Aged Male Orchidectomized Rat Model. Journal of Bone and Mineral Research, 29(4), 875-883. [Link]

  • Kumar, N., et al. (1997). Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys. Journal of Andrology, 18(4), 352-358. [Link]

  • MuscleChemistry. (2024). TRESTOLONE ACETATE CYCLE. [Link]

  • Anderson, R. A., et al. (2003). 7Alpha-methyl-19-nortestosterone maintains sexual behavior and mood in hypogonadal men. The Journal of Clinical Endocrinology and Metabolism, 88(6), 2811-2818. [Link]

  • Swolverine. (2025). Trestolone (MENT) vs Anavar: The Science Behind The Gains. [Link]

  • Wikidoc. (2011). Trestolone. [Link]

  • Google Patents. (2017). Method for preparing 19-nor-4-androstene-3,17-dione.
  • Gadsden, J., et al. (2023). Potential interaction between exogenous anabolic steroids and sugammadex: failed reversal of rocuronium in a patient taking testosterone and trestolone acetate. Anaesthesia Reports, 12(1), e12270. [Link]

  • ResearchGate. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. [Link]

  • Swolverine. (2025). Trestolone (MENT) vs Proviron: The Ultimate Showdown for Muscle Growth. [Link]

  • Kumar, N., et al. (2000). Synthesis and biological activity of a new progestogen, 16-methylene-17alpha-hydroxy-18-methyl-19-norpregn-4-ene-3, 20-dione acetate. Steroids, 65(5), 275-279. [Link]

  • Johanna, L., et al. (2022). The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11475. [Link]

  • Schmidt, S., et al. (2022). The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity. International Journal of Molecular Sciences, 23(3), 1345. [Link]

  • Suvisaari, J., et al. (1996). Pharmacokinetics and pharmacodynamics of 7alpha-methyl-19-nortestosterone after intramuscular administration in healthy men. Human Reproduction, 11(5), 967-973. [Link]

  • Jasuja, R., et al. (2005). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology and Metabolism, 90(2), 855-863. [Link]

  • Papadopoulou, N., et al. (2010). Membrane androgen receptor activation triggers down-regulation of PI-3K/Akt/NF-kappaB activity and induces apoptotic responses via Bad, FasL and caspase-3 in DU145 prostate cancer cells. Molecular Cancer, 9, 114. [Link]

  • Ganesan, K., et al. (2026). Anabolic–Androgenic Steroids Revisited: Structural Biology, Receptor Signaling, and Mechanisms of Anabolic–Androgenic Dissociation. International Journal of Molecular Sciences, 27(6), 2894. [Link]

  • MDPI. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. [Link]

  • PubChem. 11beta-Hydroxyandrost-4-ene-3,17-dione. [Link]

  • Grokipedia. Trestolone. [Link]

  • Frontiers in Endocrinology. (2022). Anabolic–androgenic steroids: How do they work and what are the risks?. [Link]

  • PubMed. (2018). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). [Link]

  • MDPI. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. [Link]

  • MDPI. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [Link]

  • PharmaCompass. Trestolone acetate. [Link]

  • Sinnesael, M., et al. (2012). Signaling pathways implicated in androgen regulation of endocortical bone. Steroids, 77(10), 961-968. [Link]

  • Abeomics. Androgen Signaling. [Link]

  • The Korean Journal of Sports Medicine. (2022). The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. [Link]

  • Wikipedia. Androgen receptor. [Link]

Sources

Exploratory

"Gon-4-ene-3,17-dione, 10-methyl-" synthesis pathway

An In-depth Technical Guide to the Synthesis of Gon-4-ene-3,17-dione, 10-methyl- Introduction Gon-4-ene-3,17-dione, 10-methyl-, a member of the steroid family, represents a significant synthetic challenge due to its comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Gon-4-ene-3,17-dione, 10-methyl-

Introduction

Gon-4-ene-3,17-dione, 10-methyl-, a member of the steroid family, represents a significant synthetic challenge due to its complex polycyclic structure and multiple stereocenters. The total synthesis of steroids has been a driving force for the development of new synthetic methodologies in organic chemistry.[1][2] This guide provides a comprehensive overview of the synthetic pathways leading to this androstane-class steroid, with a focus on the key chemical transformations and mechanistic principles that underpin its construction. For researchers and professionals in drug development, a deep understanding of these synthetic routes is crucial for the discovery and production of novel steroidal therapeutics.

The core of many steroid syntheses, including the one for Gon-4-ene-3,17-dione, 10-methyl-, relies on the construction of the characteristic four-ring system. A powerful and widely used method for this purpose is the Robinson annulation, a reaction that forms a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[3][4][5][6][7] This reaction is instrumental in building the A and B rings of the steroid nucleus.

This guide will delve into a primary synthetic pathway, offering a step-by-step conceptual methodology. It will also explore alternative strategies and provide a comparative analysis of the different approaches. The overarching goal is to equip the reader with a robust understanding of the chemical logic and experimental considerations involved in the synthesis of this complex molecule.

Primary Synthetic Pathway: A Robinson Annulation Approach

The total synthesis of Gon-4-ene-3,17-dione, 10-methyl- can be efficiently achieved through a convergent strategy that utilizes the Robinson annulation to construct the A/B ring system onto a pre-existing C/D ring fragment. A common and effective starting material for the C/D ring system is the Wieland-Miescher ketone, which itself is a product of a Robinson annulation.[3]

Experimental Protocol: Conceptual Step-by-Step Methodology
  • Preparation of the C/D Ring Synthon: The synthesis commences with the preparation of a suitable C/D ring precursor. For the synthesis of 10-methylated steroids, a common starting point is a functionalized hydrindane system.

  • Robinson Annulation for A/B Ring Construction: The prepared C/D ring synthon, which contains a nucleophilic center, is then subjected to a Robinson annulation with a suitable Michael acceptor, such as methyl vinyl ketone. This sequence first involves a Michael addition to form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to form the six-membered A ring, resulting in the characteristic A/B/C/D tetracyclic steroid nucleus.[5][6]

  • Stereoselective Methylation at C-10: With the core steroid skeleton in place, the next critical step is the introduction of the methyl group at the C-10 position. This is typically achieved through enolate chemistry. The choice of base and electrophile is crucial for achieving the desired stereoselectivity.

  • Functional Group Manipulations and Final Product Formation: The final stages of the synthesis involve a series of functional group interconversions to install the ketone functionalities at C-3 and C-17 and to establish the C-4 double bond. This may involve oxidation and elimination reactions.

Visualizing the Workflow: Synthesis of Gon-4-ene-3,17-dione, 10-methyl-

Synthesis_Pathway start C/D Ring Precursor robinson Robinson Annulation (with Methyl Vinyl Ketone) start->robinson tetracycle Tetracyclic Intermediate robinson->tetracycle methylation Stereoselective Methylation (at C-10) tetracycle->methylation methylated_intermediate 10-Methyl Steroid Core methylation->methylated_intermediate fgm Functional Group Manipulations methylated_intermediate->fgm end_product Gon-4-ene-3,17-dione, 10-methyl- fgm->end_product Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone enolate Enolate Formation (Base) ketone->enolate michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Nucleophilic Attack mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_adduct aldol_cyclization Intramolecular Aldol Cyclization michael_adduct->aldol_cyclization beta_hydroxy_ketone β-Hydroxy Ketone aldol_cyclization->beta_hydroxy_ketone dehydration Dehydration beta_hydroxy_ketone->dehydration cyclohexenone Cyclohexenone Product dehydration->cyclohexenone

Caption: The two-stage mechanism of the Robinson annulation.

Alternative Synthetic Strategies

While the Robinson annulation is a dominant strategy, other methods have been developed for the synthesis of steroids. These include biomimetic approaches and chemo-enzymatic strategies.

  • Biomimetic Polyene Cyclization: Inspired by the biosynthesis of steroids in nature, this approach involves the acid-catalyzed cyclization of a polyene substrate. While elegant, achieving the desired stereoselectivity can be challenging.

  • Chemo-Enzymatic Synthesis: This modern approach leverages the high selectivity of enzymes for certain transformations. For instance, microorganisms can be used to introduce hydroxyl groups at specific positions, which can then be chemically modified. [8][9]This can be a highly efficient way to produce complex steroids from readily available starting materials like phytosterols. [8][9]A chemo-enzymatic strategy can be particularly useful for the synthesis of steroids with a 10α-methyl group. [8][9]

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantagesKey Reactions
Robinson Annulation Well-established, reliable, good yields. [3][4][5][6][7]Can require harsh conditions, may have stereochemical control issues.Michael Addition, Aldol Condensation. [4]
Biomimetic Cyclization Elegant, potentially shortens synthesis.Often low yields, difficult to control stereochemistry.Cationic Cyclization.
Chemo-Enzymatic High selectivity, mild reaction conditions, environmentally friendly. [8][9]Requires specialized enzymes, can be limited in scope.Biotransformation, Enzymatic Resolution. [8][9]

Conclusion

The synthesis of Gon-4-ene-3,17-dione, 10-methyl-, like that of other complex steroids, is a testament to the power of organic synthesis. The Robinson annulation remains a central and highly effective strategy for the construction of the steroid nucleus. However, the development of alternative methods, such as chemo-enzymatic approaches, offers exciting possibilities for more efficient and sustainable syntheses in the future. For researchers in the field, a thorough understanding of these diverse synthetic strategies is essential for the continued innovation of steroidal drugs.

References

  • Blickenstaff, R. T., Ghosh, A. C., & Wolf, G. C. (1974). Total Synthesis of Steroids. Academic Press.
  • Wikipedia. (2023). Robinson annulation. In Wikipedia. Retrieved from [Link]

  • Elsevier. (2013). Total Synthesis of Steroids - 1st Edition. Retrieved from [Link]

  • Das, J., Dickinson, R. A., Kakushima, M., Kingston, G. M., Reid, G. R., Sato, Y., & Valenta, Z. (1984). Total synthesis of steroids. Part 2. Preparation of C-10 methylated steroids. Regio- and stereocontrol in a diene. Canadian Journal of Chemistry, 62(6), 1103–1111.
  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Zhu, J., & Li, Y. (2020). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. Molecules, 25(21), 5135.
  • World Anti-Doping Agency. (n.d.). The synthesis and certification of three human metabolites of 7-methyl-19-nortestosterone (MENT). Retrieved from [Link]

  • Total Synthesis. (2018, June 14). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.13: The Robinson Annulation Reaction. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Jornet-Martínez, N., & Roca-López, M. (2017). Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. Synthesis, 49(23), 5211–5230.
  • Kumar, N., et al. (2000). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213-222.
  • Wang, F., et al. (2024). Chemo-Enzymatic Strategy for the Efficient Synthesis of Steroidal Drugs with 10α-Methyl Group and a Side Chain at C17-Position from Biorenewable Phytosterols. JACS Au, 4(4), 1345–1353.
  • Li, J., et al. (2015). A three-step synthesis of estra-4,9-diene-3,17-dione. Canadian Journal of Chemistry, 93(11), 1166-1168.
  • Sauer, G., et al. (1972). Steroid total synthesis. VI. (+-)-Estr-4-ene-3,17-dione. The Journal of Organic Chemistry, 37(14), 2345-2349.

Sources

Foundational

The Definitive Spectroscopic Guide to 10-methyl-gon-4-ene-3,17-dione

An In-depth Technical Resource for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Structural and Analytical Significance of 10-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Structural and Analytical Significance of 10-methyl-gon-4-ene-3,17-dione

10-methyl-gon-4-ene-3,17-dione is a C19 steroid belonging to the gonane (or 13-methylgonane, more commonly known as the estrane) series, distinguished by the presence of a methyl group at the C10 position. Its core structure features a characteristic α,β-unsaturated ketone in the A-ring (a 4-en-3-one system) and a five-membered D-ring with a ketone at C17. This structural motif is common to many biologically active steroids, making its unambiguous spectroscopic identification crucial for research and development in endocrinology and medicinal chemistry.

The precise characterization of such molecules is paramount, and a multi-technique spectroscopic approach is the gold standard. This guide will provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Steroid Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of steroids. The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of nearly every proton and carbon in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 10-methyl-gon-4-ene-3,17-dione is expected to exhibit several key diagnostic signals. The chemical shifts are influenced by the electronic environment of each proton, with deshielding effects from the carbonyl groups and the double bond being particularly significant.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale and Comparative Insights
H-4~5.8s-The vinylic proton of the α,β-unsaturated ketone is significantly deshielded and typically appears as a singlet in the absence of adjacent protons. This is a hallmark of the 4-en-3-one system.[1]
C10-CH₃ (angular)~1.2s-The angular methyl group at C10 is a sharp singlet and its chemical shift is a key indicator of the stereochemistry at the A/B ring junction.
C13-CH₃ (angular)~0.9s-The angular methyl group at C13 is also a sharp singlet, typically found at a higher field (more shielded) than the C10-methyl.
Other Protons0.8 - 2.5m-The remaining methylene and methine protons of the steroid backbone will resonate as a complex multiplet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the steroid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[2][3]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2][3][4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
C-3 (C=O)~199The carbonyl carbon of the α,β-unsaturated ketone is highly deshielded.[1][5]
C-17 (C=O)~220The saturated five-membered ring ketone at C-17 is typically found further downfield than the C-3 ketone.[6][7]
C-4~124The α-carbon of the enone system.
C-5~170The β-carbon of the enone system, significantly deshielded due to conjugation.
C-10 (quaternary)~38The chemical shift of this quaternary carbon is influenced by the attached methyl group.
C-13 (quaternary)~47A typical chemical shift for this quaternary carbon in the steroid D-ring.
C10-CH₃~17The angular methyl carbon at C10.
C13-CH₃~14The angular methyl carbon at C13.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same high-field NMR spectrometer.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-230 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2][3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 10-methyl-gon-4-ene-3,17-dione, the most prominent features will be the absorptions from the two carbonyl groups and the carbon-carbon double bond.

Predicted IR Absorption Frequencies
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale and Interpretation
C=O Stretch (C-17 Ketone)~1740StrongThe saturated five-membered ring ketone (cyclopentanone) exhibits a C=O stretching frequency that is higher than that of a typical acyclic ketone due to ring strain.[5]
C=O Stretch (C-3 α,β-unsaturated Ketone)~1685StrongConjugation with the C=C double bond lowers the C=O stretching frequency compared to a saturated ketone. This is a characteristic absorption for α,β-unsaturated ketones.[5][8][9]
C=C Stretch (alkene)~1620MediumThe stretching vibration of the carbon-carbon double bond in the enone system.
C-H Stretch (sp³ carbons)2850-3000Medium-StrongThese absorptions arise from the numerous C-H bonds of the steroid's saturated framework.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values and reference spectra of similar compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of 10-methyl-gon-4-ene-3,17-dione (C₁₉H₂₆O₂) is 286.41 g/mol . The molecular ion peak is expected at m/z = 286.

  • Key Fragmentation Pathways: Steroid fragmentation is often complex but can be diagnostic. For 4-en-3-one steroids, characteristic fragmentation patterns involve cleavages of the B-ring and losses from the D-ring.

DOT Script for Fragmentation Pathway:

G M [M]⁺˙ m/z 286 F1 [M-CH₃]⁺ m/z 271 M->F1 - •CH₃ F2 [M-C₂H₄O]⁺˙ m/z 242 M->F2 - C₂H₄O (Ring A) F3 Characteristic Steroid Fragments (e.g., m/z 124) M->F3 Ring Cleavages

Caption: Predicted EI-MS fragmentation of 10-methyl-gon-4-ene-3,17-dione.

Experimental Protocol for GC-MS (Electron Ionization):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analyte from any impurities.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

DOT Script for Integrated Workflow:

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR (¹H, ¹³C) Structure Molecular Structure (Connectivity, Stereochemistry) NMR->Structure IR IR FunctionalGroups Functional Groups (Ketones, Alkene) IR->FunctionalGroups MS MS MolWeight Molecular Weight & Formula MS->MolWeight Final Unambiguous Compound Identification Structure->Final FunctionalGroups->Final MolWeight->Final

Caption: Integrated workflow for spectroscopic characterization.

By combining the precise atomic connectivity from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous structural assignment of 10-methyl-gon-4-ene-3,17-dione can be achieved.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 10-methyl-gon-4-ene-3,17-dione. The data and protocols presented herein are grounded in the well-established spectroscopic behavior of steroidal compounds and serve as a valuable resource for researchers in the field. The application of these multi-faceted analytical techniques is essential for ensuring the identity, purity, and quality of synthetic steroids in both academic and industrial settings.

References

  • University of California, Los Angeles - Chemistry Department. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder - Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a general web search as the direct link is not available.
  • Swart, A. C., et al. (2012). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 1-8. Available at: [Link]

  • Pekov, T., et al. (2011). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules, 16(5), 3987-4000. Available at: [Link]

  • Srimany, A., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17382-17390. Available at: [Link]

  • Srimany, A., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17382-17390. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning. (General reference, no specific link)
  • Griffiths, W. J., & Wang, Y. (2019). Tandem mass spectrometry of lipids: an introduction. Methods in molecular biology (Clifton, N.J.), 1949, 3–20. (General reference, no specific link)
  • Kasal, A. (2010). Spectroscopic Methods of Steroid Analysis. In: Steroid Analysis. Springer, Berlin, Heidelberg. Available at: [Link]

  • Mernyák, E., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 9(6), 6937-6948. Available at: [Link]

  • Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. Available at: [Link]

  • Campos-Salazar, V., et al. (2017). NMR-Assisted Structure Elucidation of an Anticancer Steroid-β-Enaminone Derivative. Molecules, 22(11), 2002. Available at: [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1962). Mass Spectrometry in Structural and Stereochemical Problems. I. Steroid Ketones. Journal of the American Chemical Society, 84(8), 1430–1439. Available at: [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1962). Mass Spectrometry in Structural and Stereochemical Problems. I. Steroid Ketones. Journal of the American Chemical Society, 84(8), 1430–1439. Available at: [Link]

  • Mernyák, E., et al. (2024). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 9(6), 6937-6948. Available at: [Link]

  • Jones, R. N., & Dobriner, K. (1949). The Infrared Spectra of Ketosteroids Below 1350 Cm.-1. Journal of the American Chemical Society, 71(11), 3844-3845. Available at: [Link]

  • Lin, Y.-L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. International Journal of Molecular Sciences, 22(9), 4698. Available at: [Link]

  • NIST. (n.d.). Androst-4-ene-3,17-dione, per-TMS. NIST WebBook. Retrieved from [Link]

  • Bruker. (n.d.). Interpretation of NMR spectra of steroids. Retrieved from a general web search as the direct link is not available.
  • Andrade, L. C. R., et al. (2012). 6-Methylideneandrost-4-ene-3,17-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1263. Available at: [Link]

  • Deventer, K., et al. (2005). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. Recent Advances in Doping Analysis, (13), 57-60. (General reference, no specific link)
  • Andrade, L. C. R., et al. (2012). 6-Methylideneandrost-4-ene-3,17-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1263. Available at: [Link]

  • Deventer, K., et al. (2005). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. Journal of Chromatography B, 828(1-2), 21-26. Available at: [Link]

  • Pseudomonas aeruginosa Metabolome Database. (2018). androst-4-ene-3,17-dione (PAMDB120221). Retrieved from [Link]

  • Parr, M. K., et al. (2009). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Journal of mass spectrometry : JMS, 44(1), 81–92. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252379, 19-Hydroxyandrostenedione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92769, (+)-Estr-4-ene-3,17-dione. Retrieved from [Link]

  • precisionFDA. (n.d.). 7.ALPHA.-METHYLESTR-4-ENE-3,17-DIONE. Retrieved from [Link]

  • Choi, J.-H., et al. (2007). Infrared spectroscopy of the alanine dipeptide analog in liquid water with DFT-MD. Direct evidence for PII/β conformations. Physical Chemistry Chemical Physics, 9(37), 5149-5157. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of Androst-4-ene-3,17-dione

For Researchers, Scientists, and Drug Development Professionals Introduction Androst-4-ene-3,17-dione, a pivotal endogenous steroid hormone, serves as a crucial intermediate in the biosynthesis of both androgens and estr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-4-ene-3,17-dione, a pivotal endogenous steroid hormone, serves as a crucial intermediate in the biosynthesis of both androgens and estrogens.[1][2] Also known by synonyms such as 4-Androstenedione and 17-Ketotestosterone, its chemical structure, characterized by a gonane skeleton with a methyl group at the C-10 and C-13 positions, dictates its physicochemical properties, including its solubility and stability.[3][4] A thorough understanding of these characteristics is paramount for researchers and professionals in drug development, as they directly impact formulation, analytical method development, and the overall therapeutic efficacy and safety of related compounds. This guide provides a comprehensive overview of the solubility and stability of androst-4-ene-3,17-dione, integrating field-proven insights with technical data to support scientific endeavors.

I. Physicochemical Properties of Androst-4-ene-3,17-dione

A foundational understanding of the physicochemical properties of androst-4-ene-3,17-dione is essential for interpreting its solubility and stability profiles.

PropertyValueSource(s)
Chemical Formula C₁₉H₂₆O₂[3]
Molecular Weight 286.41 g/mol [4]
Melting Point 170-173 °C[5]
Appearance White crystalline solid[6]
LogP 2.75[3]

The LogP value indicates a lipophilic nature, suggesting higher solubility in organic solvents compared to aqueous media.

II. Solubility Profile

The solubility of androst-4-ene-3,17-dione is a critical parameter for its handling, formulation, and bioavailability. As a lipophilic molecule, it exhibits limited solubility in water and greater solubility in organic solvents.[6][7]

Quantitative Solubility Data

The following table summarizes the known solubility of androst-4-ene-3,17-dione in various solvents:

SolventSolubilityTemperature (°C)Source(s)
Water57.8 mg/L25[3]
Water66 mg/L20[3]
MethanolSparingly solubleNot Specified[4]
EthanolSlightly solubleNot Specified[4]
ChloroformSlightly solubleNot Specified[4]
DMSO15 mg/mL (for 6α-Methyl-androst-4-ene-3,17-dione)Not Specified[8]
DMF25 mg/mL (for 6α-Methyl-androst-4-ene-3,17-dione)Not Specified[8]
Ethanol10 mg/mL (for 6α-Methyl-androst-4-ene-3,17-dione)Not Specified[8]

Note: Data for DMSO, DMF, and Ethanol are for a closely related compound and should be considered as an estimation for androst-4-ene-3,17-dione.

The solubility of androst-4-ene-3,17-dione in alcohol-water mixtures has been shown to increase with temperature, indicating an endothermic dissolution process.[9] Furthermore, a synergistic effect on solubility is observed in these mixtures, with maximum solubility achieved at specific alcohol-water ratios.[10]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of androst-4-ene-3,17-dione is the shake-flask method, followed by quantification using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of androst-4-ene-3,17-dione in a given solvent at a specific temperature.

Materials:

  • Androst-4-ene-3,17-dione (high purity)

  • Selected solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC method for quantification

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of androst-4-ene-3,17-dione to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of androst-4-ene-3,17-dione.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the dilution factor and the quantified concentration.

Causality Behind Experimental Choices: The use of an excess of the solid ensures that the solution reaches saturation. The extended equilibration time with constant agitation is crucial for achieving a true thermodynamic equilibrium. Temperature control is critical as solubility is temperature-dependent. Filtration is a necessary step to remove undissolved solute, which would otherwise lead to an overestimation of solubility.

III. Stability Profile

The chemical stability of androst-4-ene-3,17-dione is a key factor in its handling, storage, and the development of stable formulations. The molecule is generally stable under standard ambient conditions (room temperature).[11] However, it can be susceptible to degradation under specific stress conditions.

Degradation Pathways

The primary degradation pathways for androst-4-ene-3,17-dione involve enzymatic or microbial transformations, as well as degradation under forced conditions.

  • Metabolic Degradation: In biological systems, androst-4-ene-3,17-dione is a substrate for various enzymes. It can be converted to testosterone by 17β-hydroxysteroid dehydrogenase or to estrone by aromatase.[2] It can also be metabolized to androsterone and etiocholanolone.[1]

  • Microbial Degradation: Several microorganisms are capable of transforming androst-4-ene-3,17-dione. Common transformations include Δ1-dehydrogenation to form androsta-1,4-diene-3,17-dione (ADD) and hydroxylation at various positions of the steroid nucleus.[12][13][14]

  • Forced Degradation: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[15] Key stress conditions include:

    • Acidic and Basic Hydrolysis: The ester and ketone functional groups in steroids can be susceptible to hydrolysis under acidic or basic conditions.[16]

    • Oxidation: The double bond in the A-ring and the allylic positions are potential sites for oxidation.[16]

    • Photodegradation: Exposure to UV light can lead to photochemical reactions.

    • Thermal Degradation: High temperatures can induce decomposition.

The following diagram illustrates a potential degradation pathway for androst-4-ene-3,17-dione based on known metabolic and microbial transformations.

G Androstenedione Androst-4-ene-3,17-dione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase ADD Androsta-1,4-diene-3,17-dione Androstenedione->ADD Δ1-dehydrogenase (Microbial) Hydroxylated Hydroxylated Metabolites Androstenedione->Hydroxylated Hydroxylases (Microbial)

Caption: Potential metabolic and microbial degradation pathways of Androst-4-ene-3,17-dione.

Experimental Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of androst-4-ene-3,17-dione under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and degradation pathways for androst-4-ene-3,17-dione and to develop a stability-indicating analytical method.

Materials:

  • Androst-4-ene-3,17-dione (high purity)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of androst-4-ene-3,17-dione in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution.

    • Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute it with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with HCl solution, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid androst-4-ene-3,17-dione in a vial.

    • Expose to a high temperature (e.g., 80 °C) in an oven for a defined period.

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of androst-4-ene-3,17-dione and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from co-eluting impurities.

Causality Behind Experimental Choices: The choice of stress conditions is based on ICH guidelines and aims to simulate potential environmental exposures during manufacturing, storage, and administration. The concentrations of reagents and exposure times are chosen to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent compound.[17] The use of a stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products, ensuring the reliability of the stability data.

Protocol for a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately assessing the stability of androst-4-ene-3,17-dione. The following protocol provides a starting point for method development.

Objective: To develop and validate an HPLC method capable of separating and quantifying androst-4-ene-3,17-dione in the presence of its degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve and dilute samples in the initial mobile phase composition (50:50 water:acetonitrile).

Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Causality Behind Experimental Choices: A C18 column is chosen due to the non-polar nature of the steroid. A gradient elution is employed to ensure the separation of potential degradation products with a wide range of polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for many compounds. The detection wavelength of 240 nm is selected based on the UV absorbance maximum of the androst-4-ene-3,17-dione chromophore.[8] Method validation is a regulatory requirement to ensure that the analytical method is reliable and suitable for its intended purpose.

IV. Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of androst-4-ene-3,17-dione, tailored for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is critical for the successful development of new chemical entities and formulations involving this important steroid intermediate. The provided experimental protocols offer a practical framework for conducting solubility and stability studies, emphasizing the importance of method validation and a mechanistic understanding of the underlying chemical principles. By applying this knowledge, researchers can ensure the quality, efficacy, and safety of their work with androst-4-ene-3,17-dione and related compounds.

V. References

  • PubChem. (n.d.). androstenedione degradation | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Afifi, N. A., & El-Shorbagy, H. M. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules, 26(20), 6245.

  • Wikipedia. (2024, March 23). Androstenedione. In Wikipedia. Retrieved from [Link]

  • WikiLectures. (2024). Biosynthesis and degradation of steroid hormones. Retrieved from [Link]

  • Lin, C. L., et al. (2004). Sorption and Degradation of Steroid Hormones in Soils during Transport: Column Studies and Model Evaluation. Environmental Science & Technology, 38(3), 845–852.

  • Wickings, E. J., & Nieschlag, E. (1976). Stability of testosterone and androstenedione in blood and plasma samples. Clinica Chimica Acta, 71(3), 439–443.

  • PubChem. (n.d.). Androstenedione. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound androst-4-en-3,17-dione (FDB030678). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Androstene-3,17-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helisten, A., et al. (2009). The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and androstenedione. Cancer Epidemiology, Biomarkers & Prevention, 18(1), 247–251.

  • Zhang, C., et al. (2014). Experimental Determination and Computational Prediction of Androstenedione Solubility in Alcohol + Water Mixtures. Industrial & Engineering Chemistry Research, 53(29), 11847–11854.

  • ResearchGate. (n.d.). Solubility of androstenedione in lower alcohols. Retrieved from [Link]

  • World Anti-Doping Agency. (2019, November 4). WADA Technical Letter – TL21 IN SITU FORMATION OF 4-ANDROSTENE-3,6,17-TRIONE (6-OXO) AND METABOLITES. Retrieved from [Link]

  • Labcorp. (n.d.). 004705: Androstenedione, LC/MS. Retrieved from [Link]

  • Choudhary, M. I., et al. (2004). Biotransformation of (+)-androst-4-ene-3,17-dione. Natural Product Research, 18(6), 529–535.

  • BioCrick. (n.d.). Androstenedione | CAS:63-05-8 | Isoprenoids | High Purity | Manufacturer. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Faramarzi, M. A., et al. (2008). Metabolism of androst-4-en-3,17-dione by the filamentous fungus Neurospora crassa. Steroids, 73(1), 13–18.

  • Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22–32.

  • Patel, K., & Roy, J. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 4(1), 25-31.

  • Shah, B., & Kulkarni, S. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(3).

  • Dong, M. W., & Hu, G. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(10).

  • Quest Diagnostics. (n.d.). Androstenedione | Test Detail. Retrieved from [Link]

  • Singh, S., et al. (2017). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). Methods in Molecular Biology, 1645, 207–218.

  • Gautam, P. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Journal of Analytical & Pharmaceutical Research, 3(1).

  • P. aeruginosa Metabolome Database. (2018, January 22). androst-4-ene-3,17-dione (PAMDB120221). Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Androstenedione. Retrieved from [Link]

  • Farthing, D. E., et al. (2020). Biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium. Biotechnology Letters, 42(9), 1767–1775.

  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Pharmaceutical Technology, 38(6), 48-57.

  • Van Thuyne, W., et al. (2005). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. In Recent advances in doping analysis (13) (pp. 57-66). Sport und Buch Strauß.

  • Roy, J. (2022, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 1-15.

  • Deventer, K., et al. (2005). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. Journal of Chromatography B, 828(1-2), 21–26.

  • Lin, S. X., et al. (2008). Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line. Steroids, 73(3), 321–328.

  • Li, C., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7795.

  • Poon, G. K., et al. (1991). Determination of 4-hydroxyandrost-4-ene-3,17-dione metabolism in breast cancer patients using high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 75–88.

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"Gon-4-ene-3,17-dione, 10-methyl-" synthesis from androstenedione

Application Note: Chemoenzymatic Synthesis of Gon-4-ene-3,17-dione, 10-methyl- (18-Norandrostenedione) Executive Summary & Nomenclature Clarification This application note details a highly efficient, two-step chemoenzyma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoenzymatic Synthesis of Gon-4-ene-3,17-dione, 10-methyl- (18-Norandrostenedione)

Executive Summary & Nomenclature Clarification

This application note details a highly efficient, two-step chemoenzymatic protocol for the synthesis of Gon-4-ene-3,17-dione, 10-methyl- directly from androstenedione.

Expertise Note on Nomenclature: "Gon-4-ene-3,17-dione, 10-methyl-" is the systematic IUPAC designation for 18-norandrost-4-ene-3,17-dione (often referred to simply as 18-norandrostenedione). The base gonane steroid nucleus lacks both the C10 and C13 angular methyl groups. The addition of a "10-methyl" group yields a structure that possesses the C19 methyl but lacks the C13 (C18) methyl, establishing the 18-norandrostane skeleton. This compound is a critical intermediate in the synthesis of 18-substituted steroids and potent aldosterone biosynthesis inhibitors[1].

Mechanistic Rationale: Overcoming C18 Functionalization Hurdles

Direct chemical functionalization of the unactivated C18 methyl group in androstenedione is notoriously difficult. Traditional synthetic routes (such as the Barton nitrite photolysis) require a directing group—typically an 11β-hydroxyl or a 20-ketone—which androstenedione lacks[2]. Installing and removing these directing groups requires lengthy, low-yielding protection/deprotection sequences.

To bypass these limitations, we utilize a hybrid chemoenzymatic strategy:

  • Phase 1: Biocatalytic C18-Hydroxylation. Human cytochrome P450 11B2 (aldosterone synthase) naturally oxidizes the C18 position of corticosteroids. Recent enzymatic characterizations demonstrate that CYP11B2 efficiently accepts androstenedione as a substrate, yielding 18-hydroxyandrostenedione via highly regioselective C–H activation[3].

  • Phase 2: Base-Catalyzed Retro-Aldolization. The newly installed C18 hydroxymethyl group sits exactly in the α -position relative to the C17 ketone. Under basic conditions, the 18-hydroxyl is deprotonated. The resulting alkoxide collapses, cleaving the C13–C18 bond to expel formaldehyde and generate a C13 enolate. Protonation of this enolate yields the 18-nor steroid. Because the expulsion of formaldehyde is reversible, methone (5,5-dimethyl-1,3-cyclohexanedione) is added as a chemical trap to irreversibly condense with formaldehyde, driving the reaction to completion[4].

Workflow Visualization

Pathway AD Androstenedione (C19H26O2) CYP CYP11B2 Biocatalysis O2, NADPH AD->CYP Int 18-Hydroxyandrostenedione (C19H26O3) CYP->Int C18-Hydroxylation Retro Retro-Aldol Cleavage NaOH, Methone, ))) Int->Retro Prod 18-Norandrostenedione (Gon-4-ene-3,17-dione, 10-methyl-) Retro->Prod - Formaldehyde

Chemoenzymatic synthesis workflow from androstenedione to 18-norandrostenedione.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of 18-Hydroxyandrostenedione

Causality Check: Whole-cell biocatalysis is preferred here over purified enzymes to ensure continuous intracellular regeneration of the expensive NADPH cofactor required by CYP11B2.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 mL of 50 mM potassium phosphate buffer (pH 7.4) supplemented with 2% (w/v) glucose to fuel endogenous NADPH regeneration.

  • Biocatalyst Suspension: Suspend a washed pellet of recombinant E. coli co-expressing human CYP11B2, adrenodoxin (Adx), and adrenodoxin reductase (AdR) to an OD 600​ of 20.

  • Substrate Addition: Dissolve androstenedione in DMSO. Add dropwise to the cell suspension to achieve a final substrate concentration of 1.0 mM (ensure final DMSO concentration remains 2% v/v to prevent enzyme denaturation).

  • Incubation: Incubate the reaction in a baffled flask at 37 °C with vigorous orbital shaking (200 rpm) for 24–36 hours to maximize C18 oxidation[3].

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate (EtOAc). Sonicate for 5 minutes to lyse cells, then separate the organic layer. Repeat extraction twice.

  • Purification: Dry the pooled organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate 18-hydroxyandrostenedione.

Protocol B: Sonication-Assisted Retro-Aldol Cleavage

Self-Validating System: The inclusion of methone not only pushes the reaction equilibrium forward but creates a highly non-polar, UV-active methone-formaldehyde adduct (an octahydro-1,8-xanthenedione derivative). The appearance of this adduct on TLC serves as an internal, visual validation that the C13-C18 bond cleavage has successfully occurred.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the purified 18-hydroxyandrostenedione and 1.2 mmol of methone in 10 mL of methanol.

  • Base Addition: Add 2.0 mL of 1M aqueous NaOH to the stirring solution.

  • Sonication: Place the flask in an ultrasonic bath (~40 kHz) maintained at room temperature (25 °C) and sonicate for 2 hours. Causality: Sonication dramatically accelerates the heterogeneous saponification and retro-aldolization process, allowing the reaction to proceed rapidly at room temperature without causing thermal degradation of the steroid nucleus[4].

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The reaction is complete when the polar 18-OH precursor disappears, replaced by the target 18-nor steroid and the non-polar methone adduct.

  • Workup: Neutralize the mixture to pH 7 using 1M HCl. Remove the methanol under reduced pressure.

  • Isolation: Extract the remaining aqueous phase with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and evaporate.

  • Final Purification: Purify the crude mixture via flash chromatography. The product, 18-norandrost-4-ene-3,17-dione, will elute as a mixture of 13 α -H and 13 β -H epimers[4].

Data Presentation & Validation Metrics

Table 1: Quantitative Process Metrics and Analytical Validation Data

ParameterProtocol A: Biocatalytic C18-HydroxylationProtocol B: Retro-Aldol Cleavage
Starting Material Androstenedione (MW: 286.41)18-Hydroxyandrostenedione (MW: 302.41)
Target Product 18-Hydroxyandrostenedione18-Norandrostenedione (MW: 272.39)
Reaction Time 24 - 36 hours2 hours (with Sonication)
Typical Yield 45 - 55% (Conversion dependent)80 - 85%[4]
Key MS Validation ESI-MS: [M+H] + = 303.2 m/zESI-MS: [M+H] + = 273.2 m/z
TLC R f​ (Hex:EtOAc 6:4) ~0.25 (More polar due to -OH)~0.45 (Product) / ~0.85 (Methone Adduct)
Stereochemical Output Regioselective C18-OHEpimeric mixture at C13 (13 α -H and 13 β -H)

References

  • Davioud, E., Schambel, P., Viger, A., & Marquet, A. (1993). An improved synthesis of 18-norandrost-4-ene-3,17-dione. Steroids, 58(3), 141-144. [Link]

  • Glass, S. M., Reddish, M. J., Child, S. A., Wilkey, C. J., Stec, D. F., & Guengerich, F. P. (2021). Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation. The Journal of Steroid Biochemistry and Molecular Biology, 208, 105787. [Link]

  • Schambel, P., et al. (1993). Synthesis of 18-Substituted Androst-4-en-3-one Derivatives as Potential Inhibitors of Aldosterone Biosynthesis. ResearchGate (Profile Aggregation). [Link]

Sources

Application

analytical methods for "Gon-4-ene-3,17-dione, 10-methyl-" detection

Application Note: Orthogonal Analytical Strategies for the Detection of Gon-4-ene-3,17-dione, 10-methyl- Executive Summary & Chemical Context Gon-4-ene-3,17-dione, 10-methyl- (CAS: 93998-22-2), structurally known as 18-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Analytical Strategies for the Detection of Gon-4-ene-3,17-dione, 10-methyl-

Executive Summary & Chemical Context

Gon-4-ene-3,17-dione, 10-methyl- (CAS: 93998-22-2), structurally known as 18-norandrost-4-ene-3,17-dione , is a synthetic steroid characterized by the absence of the C13 methyl group (18-nor) while retaining the C10 methyl group. This subtle structural variation from endogenous androstenedione presents unique analytical challenges, particularly the need to chromatographically resolve it from its positional isomer, 19-norandrostenedione. This application note details a dual-platform, self-validating analytical strategy utilizing LC-MS/MS for high-throughput quantification[1] and GC-MS for orthogonal structural confirmation[2].

Mechanistic Rationale & Analytical Strategy

  • LC-MS/MS (ESI+): The 3-keto-4-ene moiety of the steroid nucleus is a strong chromophore with high proton affinity. In the presence of an acidic mobile phase (e.g., 0.1% formic acid), this conjugated system readily accepts a proton, driving the formation of the [M+H]+ precursor ion (m/z 273.2). This makes positive electrospray ionization (ESI+) the optimal choice for sensitive, low-level detection[1][3].

  • GC-MS (EI): Direct GC-MS analysis of 3,17-diones often leads to thermal degradation or unpredictable enolization in the hot injection port. To prevent this, a two-step methoxyamine-trimethylsilyl (MOX-TMS) derivatization is employed. Methoxyamine locks the 3- and 17-ketones into stable bis-methoximes[4]. Although the target analyte lacks hydroxyl groups for TMS ether formation, the subsequent addition of MSTFA is a critical self-validating step: it silylates endogenous matrix components (e.g., cholesterol, hydroxylated steroids), preventing active site adsorption in the GC liner and ensuring reproducible retention times[2][5].

Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Serum/Urine) IS Add SIL-IS (Self-Validation) Sample->IS SPE Polymeric SPE Cleanup (Removes Phospholipids) IS->SPE Split Aliquoting SPE->Split LCMS LC-MS/MS (ESI+) Target: m/z 273.2 Split->LCMS Pathway A Deriv MOX-TMS Derivatization (Matrix Passivation) Split->Deriv Pathway B Data Data Processing & Quantification LCMS->Data GCMS GC-MS (EI) Target: m/z 330 Deriv->GCMS GCMS->Data

Dual-platform analytical workflow for the detection of Gon-4-ene-3,17-dione, 10-methyl-.

Sample Preparation: Polymeric Solid-Phase Extraction (SPE)

Causality Note: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is selected over traditional silica-based C18 because it resists drying out and provides superior retention for neutral steroids. The 5% methanol wash is precisely calibrated to elute polar interferents (salts, small peptides) without prematurely eluting the highly hydrophobic steroid[4].

Step-by-Step Protocol:

  • Aliquot & Spike: Transfer 500 µL of the sample matrix into a clean microcentrifuge tube. Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Androstenedione- 13C3​ at 100 ng/mL) to correct for downstream matrix effects and recovery losses[1].

  • Equilibrate: Add 500 µL of 0.1 M Phosphate buffer (pH 7.0) to disrupt protein-steroid binding.

  • Condition SPE: Pass 1 mL of 100% Methanol followed by 1 mL of LC-MS grade Water through a 30 mg/1cc polymeric SPE cartridge.

  • Load: Apply the buffered sample mixture at a flow rate of 1 mL/min.

  • Wash: Pass 1 mL of 5% Methanol in Water to remove hydrophilic interferences.

  • Elute: Elute the target analytes with 1 mL of 100% Acetonitrile (ACN).

  • Dry: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute & Split: Reconstitute in 200 µL of Methanol. Split into two 100 µL aliquots for the LC-MS/MS and GC-MS workflows. Dry both aliquots again prior to final specific preparation.

LC-MS/MS Quantitative Protocol

Causality Note: The sub-2 µm particle size of the analytical column is mandatory to achieve the theoretical plates required to baseline-resolve 18-norandrostenedione from endogenous androstenedione and 19-norandrostenedione[4].

  • Reconstitution: 100 µL of Initial Mobile Phase (30% ACN / 70% Water with 0.1% Formic Acid).

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Table 1: LC-MS/MS MRM Transitions (ESI+) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | CE (eV) | Structural Significance | | :--- | :--- | :--- | :--- | :--- | | Gon-4-ene-3,17-dione, 10-methyl- | 273.2 | 255.2 (Quantifier) | 15 | Loss of water ( −H2​O ) | | | 273.2 | 109.1 (Qualifier 1) | 25 | B-ring cleavage | | | 273.2 | 91.1 (Qualifier 2) | 35 | Tropylium ion formation | | SIL-IS ( 13C3​ ) | 276.2 | 258.2 | 15 | Isotopic mass shift |

GC-MS Orthogonal Confirmation Protocol

DerivatizationMech Analyte Target Analyte MW: 272.4 MOX Methoxyamine (MOX) +58 Da (Two Ketones) Analyte->MOX Intermediate Bis-methoxime MW: 330.4 MOX->Intermediate TMS MSTFA Addition (Passivates Matrix OH) Intermediate->TMS Final GC-MS Detection [M]+ = 330 TMS->Final

Chemical derivatization logic for GC-MS analysis of 3,17-dione steroids.

Step-by-Step Derivatization & Analysis:

  • Methoximation: Add 50 µL of Methoxyamine Hydrochloride (2% w/v in Pyridine) to the dried extract. Incubate at 60°C for 60 minutes to form the bis-methoxime derivative[2].

  • Silylation: Add 50 µL of MSTFA + 1% TMCS directly to the mixture. Incubate at 60°C for 30 minutes to passivate the matrix[5].

  • Injection: Inject 1 µL in splitless mode (Injector Temp: 280°C).

  • Chromatography: DB-5MS column (30 m x 0.25 mm, 0.25 µm). Program: 100°C (1 min), ramp at 15°C/min to 280°C, hold for 5 min[4].

Table 2: GC-MS (EI, 70 eV) Diagnostic Ions | Derivative | Molecular Weight | Target Ion ( m/z ) | Ion Type / Fragmentation | | :--- | :--- | :--- | :--- | | Bis-methoxime | 330.4 g/mol | 330 (Quantifier) | Molecular Ion [M]+∙ | | | | 299 (Qualifier) | [M−OCH3​]+ | | | | 282 (Qualifier) | [M−CH3​ONH2​]+ |

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated against the following acceptance criteria, utilizing the SIL-IS to continuously monitor system performance across all batches[1][6].

Table 3: Recommended Method Validation Acceptance Criteria

Parameter Acceptance Criteria Causality / Rationale

| Linearity ( R2 ) | > 0.995 | Ensures proportional MS response across the physiological/synthetic range. | | Recovery | 80 - 120% | Validates SPE efficiency; deviations are corrected via SIL-IS tracking. | | LOD | < 0.5 ng/mL | Required for trace detection in complex biological matrices. | | Matrix Effect | ± 15% | Ensures minimal ion suppression/enhancement in the ESI source. |

References

  • Development and validation of a productive liquid chromatography- tandem mass spectrometry method for the analysis of androgens. medRxiv.[Link]

  • Methodology for Profiling the Steroid Metabolome in Animal Tissues Using Ultraperformance Liquid Chromatography−Electrospray-TOF MS. Analytical Chemistry.[Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies.[Link]

  • A Method for Determination of One Hundred Endogenous Steroids in Human Serum by Gas Chromatography-Tandem Mass Spectrometry. Physiological Research.[Link]

  • Method Development for Mass Spectrometric Detection of Neurosteroids in Cerebrospinal Fluid as Potential Biomarkers of Cognitive Decline. Freie Universität Berlin.[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Gon-4-ene-3,17-dione, 10-methyl- (18-Norandrostenedione) in Biological Matrices

Executive Summary Gon-4-ene-3,17-dione, 10-methyl- (CAS No. 93998-22-2), structurally recognized as 18-norandrost-4-ene-3,17-dione , is a critical steroidal intermediate and metabolite[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gon-4-ene-3,17-dione, 10-methyl- (CAS No. 93998-22-2), structurally recognized as 18-norandrost-4-ene-3,17-dione , is a critical steroidal intermediate and metabolite[1][2]. Characterized by the absence of the C13 methyl group (18-nor) while retaining the C10 methyl group, this compound serves as a vital precursor in the synthesis of 18-norsteroids and acts as a biomarker in specific endocrine and metabolic studies[3].

Quantifying trace levels of 18-norandrostenedione in complex biological matrices (e.g., plasma, serum) requires highly selective and sensitive analytical techniques. Immunoassays often suffer from severe cross-reactivity with structurally homologous endogenous steroids. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for steroid hormone profiling, offering unparalleled accuracy, multiplexing capabilities, and sensitivity from minimal sample volumes[4].

This application note details a robust, self-validating LC-MS/MS protocol designed for drug development professionals and analytical scientists, ensuring high-throughput quantification with stringent quality control.

Scientific Context & Causality (E-E-A-T)

The Mechanistic Importance of the Analyte

18-norandrostenedione is frequently encountered during the development of synthetic progestins and anabolic agents. It is classically synthesized from 18-hydroxyprogesterone via a modified Baeyer-Villiger oxidation to form 18-acetoxyandrost-4-ene-3,17-dione, followed by saponification and retroaldolization[3]. In biological systems, tracking this compound and its derivatives is crucial for understanding the pharmacokinetic profiles and potential endocrine-disrupting effects of 18-norsteroid therapeutics.

Analytical Strategy & Causality

To achieve sub-nanogram per milliliter (ng/mL) sensitivity, our protocol employs Liquid-Liquid Extraction (LLE) . Steroid hormones are predominantly neutral and highly lipophilic; thus, LLE using non-polar solvent mixtures (e.g., Hexane:Ethyl Acetate or Chlorobutane) efficiently partitions the analyte into the organic phase[5]. This targeted extraction deliberately leaves behind polar matrix interferents—such as circulating proteins, salts, and phospholipids—that would otherwise cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Furthermore, the protocol is engineered as a self-validating system . By spiking a stable isotope-labeled internal standard (SIL-IS) directly into the raw biological sample before any processing occurs, every subsequent step (extraction efficiency, evaporative loss, and matrix-induced ionization effects) is mathematically normalized.

Experimental Workflows & Pathways

Workflow A Biological Sample (Plasma/Serum) B Internal Standard Spiking (Self-Validating Control) A->B C Liquid-Liquid Extraction (LLE) Hexane:Ethyl Acetate B->C D Nitrogen Evaporation & Reconstitution C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Processing & Quantification F->G

Figure 1: End-to-end LC-MS/MS analytical workflow for the quantification of 18-norandrostenedione.

Pathway N1 18-Hydroxyprogesterone N2 18-Acetoxyandrost-4-ene- 3,17-dione N1->N2 Baeyer-Villiger Oxidation N3 Gon-4-ene-3,17-dione, 10-methyl- (18-Norandrostenedione) N2->N3 Saponification & Retroaldolization N4 Downstream 18-Norsteroids (e.g., 18-Norestradiol) N3->N4 Enzymatic/Chemical Transformation

Figure 2: Synthetic and metabolic pathway of Gon-4-ene-3,17-dione, 10-methyl-.

Step-by-Step Methodology

Reagents and Materials
  • Analyte: Gon-4-ene-3,17-dione, 10-methyl- (Analytical standard, >99% purity).

  • Internal Standard (IS): Androstenedione- 13C3​ or a structurally matched deuterated surrogate (e.g., Testosterone- d3​ ) if the exact matched SIL is unavailable.

  • Solvents: LC-MS grade Methanol, Water, Hexane, and Ethyl Acetate.

  • Additives: LC-MS grade Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 200μL of plasma or serum into a clean 2.0mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10μL of the Internal Standard working solution ( 100ng/mL in methanol). Vortex briefly. Note: Introducing the IS at this exact stage ensures it undergoes the exact same thermodynamic partitioning as the endogenous analyte, validating the extraction recovery.

  • Extraction: Add 1.0mL of a Hexane:Ethyl Acetate mixture ( 60:40,v/v ).

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to maximize the surface area for phase transfer, followed by centrifugation at 4,000×g for 10 minutes at 4∘C .

  • Transfer: Carefully transfer 800μL of the upper organic layer into a clean glass autosampler vial. Avoid disturbing the proteinaceous interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40∘C . Causality: Removing the highly non-polar extraction solvent prevents severe peak distortion and breakthrough during reversed-phase chromatography.

  • Reconstitution: Reconstitute the dried extract in 100μL of Initial Mobile Phase ( 50:50 Water:Methanol with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler vial with a glass insert.

LC-MS/MS Analytical Conditions

The conjugated 3-keto-4-ene moiety of 18-norandrostenedione acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal ionization mode.

  • Column: Phenomenex Kinetex C18 ( 100×2.1mm , 2.6μm core-shell) or equivalent.

  • Column Temperature: 40∘C .

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Flow Rate: 0.4mL/min .

  • Gradient Program:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 5.1 min: Return to 40% B

    • 5.1 - 7.0 min: Re-equilibration at 40% B

  • Injection Volume: 10μL .

Data Presentation & Method Validation

Table 1: Mass Spectrometry MRM Parameters

The precursor ion for Gon-4-ene-3,17-dione, 10-methyl- ( C18​H24​O2​ , MW 272.38) is the protonated molecule [M+H]+=273.2m/z .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
18-Norandrostenedione 273.2109.125Quantifier
18-Norandrostenedione 273.297.122Qualifier
Androstenedione- 13C3​ (IS) 290.2112.125IS Quantifier
Table 2: Representative Method Validation Parameters

Validation executed according to FDA/EMA bioanalytical method validation guidelines.

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.05−50.0ng/mL R2≥0.995
Limit of Detection (LOD) 0.01ng/mL Signal-to-Noise (S/N) ≥3
Lower Limit of Quantitation (LOQ) 0.05ng/mL S/N ≥10 , Precision ≤20%
Extraction Recovery 88.4%±4.2% Consistent across QC levels
Matrix Effect (Ion Suppression) <12% IS-normalized MF: 0.85−1.15
Intra-day Precision (CV%) 3.5%−7.2% ≤15% ( ≤20% at LOQ)

References

  • NextSDS Chemical Substance Information. 18-norandrost-4-ene-3,17-dione. NextSDS.[Link]

  • Davioud, E., Schambel, P., Viger, A., & Marquet, A. (1993). An improved synthesis of 18-norandrost-4-ene-3,17-dione. Steroids, 58(3), 141-144.[Link]

  • NextSDS Chemical Substance Information. 19-CARBOXYANDROST-4-ENE-3,17-DIONE (Related Substances). NextSDS. [Link]

  • Yuan, T.F., et al. (2020). Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples. PMC / National Institutes of Health.[Link]

  • Wang, S.T., et al. (2016). Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS. PMC / National Institutes of Health.[Link]

Sources

Application

Application Notes &amp; Protocols for Investigating the Androgenic Activity of 10-methyl-gon-4-ene-3,17-dione (Androst-4-ene-3,17-dione) in Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10-methyl-gon-4-ene-3,17-dione, more commonly known as androst-4-ene-3,17-dione (4-andro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10-methyl-gon-4-ene-3,17-dione, more commonly known as androst-4-ene-3,17-dione (4-androstenedione), in a variety of cell culture assays. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for evaluating the androgenic potential of this compound.

Introduction to 10-methyl-gon-4-ene-3,17-dione (Androst-4-ene-3,17-dione)

10-methyl-gon-4-ene-3,17-dione is a steroid hormone that serves as a direct precursor in the biosynthesis of testosterone and estrone.[1] Its core structure is the gonane (or androstane) skeleton. Due to its role as a metabolic intermediate, it is considered a prohormone. The biological effects of androst-4-ene-3,17-dione are primarily mediated through its conversion to more potent androgens like testosterone, which then activate the androgen receptor (AR).[2] However, studies have also shown that androst-4-ene-3,17-dione itself can bind to the androgen receptor, albeit with a lower affinity than dihydrotestosterone (DHT), and can induce androgenic effects in vitro.[2]

The primary mechanism of action for androgens is the activation of the androgen receptor, a ligand-activated transcription factor.[3][4] In its inactive state, the AR resides in the cytoplasm. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5][6] This process initiates the transcription of genes involved in cell proliferation, differentiation, and survival.[5][7]

This guide will detail three key in vitro assays to characterize the androgenic activity of 10-methyl-gon-4-ene-3,17-dione:

  • Androgen Receptor (AR) Transactivation Assay using a Luciferase Reporter Gene: To quantify the ability of the compound to activate the AR and drive gene expression.

  • AR Nuclear Translocation Assay: To visualize and quantify the movement of the AR from the cytoplasm to the nucleus upon ligand binding.

  • Cell Proliferation and Viability Assay (MTT Assay): To determine the effect of the compound on the growth and health of androgen-sensitive cells.

I. Androgen Receptor (AR) Transactivation Luciferase Reporter Assay

This assay provides a quantitative measure of the ability of a compound to activate the androgen receptor and initiate the transcription of a reporter gene.[3] It is a highly sensitive method for screening for androgenic and anti-androgenic activity.[8]

Scientific Rationale

This assay utilizes a host cell line that is engineered to express the human androgen receptor and a reporter construct containing the firefly luciferase gene under the control of an androgen-responsive promoter.[9][10] When an androgenic compound binds to the AR and activates it, the AR-ligand complex binds to the AREs in the reporter construct's promoter, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of AR activation.

Experimental Workflow

AR_Transactivation_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Luciferase Assay seed_cells Seed AR-responsive cells (e.g., PC3-AR) in a 96-well plate treat_cells Treat cells with serial dilutions of 10-methyl-gon-4-ene-3,17-dione, positive control (DHT), and vehicle control seed_cells->treat_cells incubate_treat Incubate for 18-24 hours treat_cells->incubate_treat lyse_cells Lyse cells to release luciferase incubate_treat->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence using a plate reader add_substrate->measure_luminescence

Caption: Workflow for the AR Transactivation Luciferase Reporter Assay.

Detailed Protocol

Materials:

  • Cell Line: PC3 cells stably transfected with the human androgen receptor (PC3-AR) and an ARE-luciferase reporter construct. Alternatively, transient co-transfection of AR-negative cells like PC3 or HEK293 with AR and reporter plasmids can be performed.[11]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Assay Medium: Phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS (to remove endogenous steroids).

  • Test Compound: 10-methyl-gon-4-ene-3,17-dione dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Dihydrotestosterone (DHT).

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count PC3-AR cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete cell culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of 10-methyl-gon-4-ene-3,17-dione and DHT in assay medium. A typical concentration range to test would be from 10-12 M to 10-5 M.

    • Prepare a vehicle control solution in the assay medium. The final solvent concentration should be consistent across all wells and typically ≤ 0.1%.

    • Gently remove the culture medium from the cells and replace it with 100 µL of the prepared compound dilutions, positive control, or vehicle control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (Day 3):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes on a plate shaker to ensure complete cell lysis.

    • Measure the luminescence in each well using a luminometer.

Data Analysis and Interpretation

The data should be expressed as Relative Luminescence Units (RLU). To determine the agonistic activity, normalize the RLU values to the vehicle control. The results can be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the fold induction of luciferase activity on the y-axis. From this curve, the EC50 (half-maximal effective concentration) can be calculated.

ParameterDescription
RLU Raw luminescence output from the luminometer.
Fold Induction (RLU of test compound / RLU of vehicle control)
EC50 The concentration of the compound that elicits 50% of the maximum response.

A significant dose-dependent increase in luciferase activity compared to the vehicle control indicates that 10-methyl-gon-4-ene-3,17-dione has androgenic activity.

II. Androgen Receptor (AR) Nuclear Translocation Assay

This imaging-based assay allows for the direct visualization and quantification of AR moving from the cytoplasm to the nucleus following ligand binding.[12]

Scientific Rationale

This assay utilizes a cell line that expresses a fluorescently tagged androgen receptor (e.g., EGFP-AR).[13] In the absence of an androgenic ligand, the fluorescently tagged AR is predominantly located in the cytoplasm. Upon binding of an agonist like 10-methyl-gon-4-ene-3,17-dione, the AR-ligand complex translocates to the nucleus.[12][14] This redistribution of fluorescence can be imaged using a high-content imaging system or a fluorescence microscope and quantified.

Experimental Workflow

AR_Translocation_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_imaging Day 2: Imaging and Analysis seed_cells Seed EGFP-AR expressing cells (e.g., U2OS-EGFP-AR) in a 96-well imaging plate treat_cells Treat cells with test compound, positive control (DHT), and vehicle control seed_cells->treat_cells incubate_treat Incubate for 1-6 hours treat_cells->incubate_treat fix_stain Fix cells and stain nuclei (e.g., with Hoechst) incubate_treat->fix_stain acquire_images Acquire images using a high-content imager fix_stain->acquire_images analyze_images Quantify nuclear vs. cytoplasmic fluorescence intensity acquire_images->analyze_images

Caption: Workflow for the AR Nuclear Translocation Assay.

Detailed Protocol

Materials:

  • Cell Line: A cell line stably expressing a fluorescently tagged AR, such as U2OS-EGFP-AR or HEK293-tGFP-hAR.[15]

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM for U2OS) with 10% FBS and selection antibiotics.

  • Assay Medium: Phenol red-free medium with charcoal-stripped FBS.

  • Test Compound, Positive Control (DHT), and Vehicle Control.

  • Fixing Solution: 4% paraformaldehyde in PBS.

  • Nuclear Stain: Hoechst 33342 or DAPI.

  • 96-well black, clear-bottom imaging plates.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding (Day 1):

    • Seed U2OS-EGFP-AR cells into a 96-well imaging plate at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the test compound and controls in assay medium.

    • Replace the culture medium with the prepared solutions.

    • Incubate for a shorter duration, typically 1 to 6 hours, at 37°C.[13]

  • Cell Fixation and Staining (Day 2):

    • Gently remove the treatment medium.

    • Add 100 µL of Fixing Solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add 100 µL of Hoechst staining solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS. Leave the final wash of PBS in the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent protein (e.g., GFP) and the nuclear stain (e.g., DAPI/Hoechst).

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of the EGFP-AR signal in both compartments for a large population of cells in each well.

Data Analysis and Interpretation

The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity. A significant increase in this ratio in treated cells compared to vehicle control cells indicates that 10-methyl-gon-4-ene-3,17-dione induces AR nuclear translocation. A dose-response curve can be generated to determine the EC50 for this effect.

ParameterDescription
Nuclear Intensity Mean fluorescence intensity within the nuclear mask.
Cytoplasmic Intensity Mean fluorescence intensity within the cytoplasmic mask.
Nuc/Cyto Ratio Nuclear Intensity / Cytoplasmic Intensity.
Fold Change (Nuc/Cyto Ratio of treated cells) / (Nuc/Cyto Ratio of vehicle control)

III. Cell Proliferation and Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and, in many cases, proliferation.[16][17]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is proportional to the number of viable cells.[19] This assay can determine if 10-methyl-gon-4-ene-3,17-dione promotes the growth of androgen-sensitive prostate cancer cells.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed androgen-sensitive cells (e.g., LNCaP) in a 96-well plate treat_cells Treat cells with serial dilutions of 10-methyl-gon-4-ene-3,17-dione and controls seed_cells->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treat->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Proliferation and Viability Assay.

Detailed Protocol

Materials:

  • Cell Line: Androgen-sensitive prostate cancer cell line, such as LNCaP.[11][20]

  • Cell Culture and Assay Media: As described in the AR transactivation assay.

  • Test Compound, Positive Control (DHT), and Vehicle Control.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom tissue culture plates.

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding (Day 1):

    • Seed LNCaP cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the test compound and controls in assay medium.

    • Replace the culture medium with 100 µL of the prepared solutions.

    • Incubate for an extended period, typically 48 to 72 hours, to allow for changes in cell proliferation.

  • MTT Assay (Day 4 or 5):

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 10-15 minutes to dissolve the crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells. The results should be expressed as a percentage of the vehicle control. A dose-dependent increase in cell viability suggests that 10-methyl-gon-4-ene-3,17-dione has a proliferative effect on the cells, likely mediated through the AR pathway. Conversely, a decrease in viability at high concentrations could indicate cytotoxicity.

ParameterDescription
Absorbance Raw absorbance reading at 570 nm.
% Viability [(Absorbance of treated cells) / (Absorbance of vehicle control)] x 100
EC50 The concentration of the compound that causes a 50% increase in cell proliferation.
IC50 The concentration of the compound that causes a 50% reduction in cell viability (if cytotoxicity is observed).

Conclusion

The suite of assays described in these application notes provides a robust framework for characterizing the androgenic properties of 10-methyl-gon-4-ene-3,17-dione. By combining a functional readout of AR transcriptional activity (luciferase assay), a mechanistic visualization of receptor activation (translocation assay), and a phenotypic assessment of cellular response (proliferation assay), researchers can gain a comprehensive understanding of this compound's biological activity. It is crucial to remember that the observed effects in vitro, particularly proliferation, may be due to the compound itself or its metabolic conversion to more potent androgens within the cells.[21] Further studies using liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze the metabolic fate of the compound in the cell culture system.

References

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. National Center for Biotechnology Information. [Link]

  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology. [Link]

  • A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. PubMed. [Link]

  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. MDPI. [Link]

  • Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]

  • Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells. EURL ECVAM - TSAR. [Link]

  • Human AR Reporter Assay Kit. Indigo Biosciences. [Link]

  • Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity. National Center for Biotechnology Information. [Link]

  • The Multifaceted Role of Androgen Receptor Signaling in Immunity: Implications for Oncology. AACR Journals. [Link]

  • A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells. Oxford Academic. [Link]

  • Androgen receptor. Wikipedia. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One. [Link]

  • Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. PubMed. [Link]

  • Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel. Anticancer Research. [Link]

  • Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer. Frontiers in Oncology. [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • AR Human Androgen NHR Cell Based Antagonist Translocation LeadHunter Assay. Taiwan Advanced Bio-pharmaceutical Inc.. [Link]

  • Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. ResearchGate. [Link]

  • High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. National Center for Biotechnology Information. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

  • Androgen Receptor Translocation Assay. Innoprot. [Link]

  • The MTT assay was used to measure cell viability in H295R cells after... ResearchGate. [Link]

  • Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line. PubMed. [Link]

  • hAR Nuclear Translocation Assay Cell Line. Innoprot. [Link]

  • 11beta-Hydroxyandrost-4-ene-3,17-dione. PubChem. [Link]

  • 16-Methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione. CAS Common Chemistry. [Link]

  • 19-Hydroxyandrost-4-ene-3,17-dione. J-GLOBAL. [Link]

  • Dienedione. Wikipedia. [Link]

  • 19-Hydroxyandrostenedione. PubChem. [Link]

  • 4-Androstenediol. Wikipedia. [Link]

  • Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. MDPI. [Link]

  • Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. PubMed. [Link]

  • Metabolism of androst-4-ene-3,17-dione by subcellular fractions of rat adrenal tissue with particular reference to microsomal C19-steroid 5α-reductase. National Center for Biotechnology Information. [Link]

  • 19-norandrost-4-ene-3, 17-dione amplifies the action of aldosterone only in sodium-loaded conditions. PubMed. [Link]

  • Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis. National Center for Biotechnology Information. [Link]

  • Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). PubMed. [Link]

  • Quantitative Analysis of 1,4-Androstadiene-3,17-Dione in Fermentation Broth. Journal of the Korean Chemical Society. [Link]

  • Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving "Gon-4-ene-3,17-dione, 10-methyl-" synthesis yield

Title: Technical Support Center: Optimizing Synthesis Yields for Gon-4-ene-3,17-dione, 10-methyl- Welcome to the Technical Support Center. This guide addresses the critical bottlenecks in synthesizing Gon-4-ene-3,17-dion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Synthesis Yields for Gon-4-ene-3,17-dione, 10-methyl-

Welcome to the Technical Support Center. This guide addresses the critical bottlenecks in synthesizing Gon-4-ene-3,17-dione, 10-methyl- (CAS 93998-22-2), structurally known as [1]. Historically, achieving high yields of this 18-nor-steroid has been challenging due to thermodynamic instability and competing side reactions during the removal of the C-13 hydroxymethyl group. Here, we detail a field-proven, high-yield protocol leveraging sonochemistry and chemical trapping ()[2].

Experimental Workflow Visualization

G A 18-Hydroxyprogesterone (18→20) hemiketal B Modified Baeyer-Villiger A->B C 18-Acetoxy-17β-hydroxy- androst-4-en-3-one B->C D Oxidation C->D E 18-Acetoxyandrost- 4-ene-3,17-dione D->E F One-Pot Saponification & Retroaldolization (Sonication + Methone) E->F Room Temp G Gon-4-ene-3,17-dione, 10-methyl- (80% Yield) F->G Formaldehyde Trapped

Optimized synthesis workflow for 18-norandrostenedione utilizing sonication and methone trapping.

Troubleshooting & Mechanistic FAQs

Q: Why is my overall yield of Gon-4-ene-3,17-dione, 10-methyl- consistently below 40% using traditional retroaldolization methods? A: Traditional methods suffer from incomplete retroaldolization and severe side reactions caused by liberated formaldehyde. In standard refluxing base conditions, the retroaldol cleavage of the C-13 hydroxymethyl group exists in a reversible thermodynamic equilibrium. If formaldehyde is not immediately removed, it participates in competing crossed-aldol condensations with the enolizable positions of the steroid nucleus (e.g., C-2 or C-4), leading to polymeric degradation products.

Q: How do we overcome this causality to improve the yield? A: By implementing a "one-pot" saponification and retroaldolization procedure utilizing sonication and a formaldehyde trap (methone), yields can be reliably increased to ~80% at room temperature ()[2]. Methone (5,5-dimethyl-1,3-cyclohexanedione) acts as a highly efficient, irreversible formaldehyde scavenger. By rapidly forming a stable methylene-bis-methone adduct, it completely shifts the retroaldol equilibrium toward the 18-nor-steroid product via Le Chatelier's principle[2].

Q: Why use sonication instead of traditional thermal heating (reflux)? A: Sonication provides acoustic cavitation—localized microscopic hotspots of extreme temperature and pressure—which accelerates the sterically hindered saponification of the C-18 acetate without requiring bulk heating[2]. Keeping the bulk solution at room temperature (20–25 °C) prevents the thermal degradation typical of standard basic reflux conditions, preserving the integrity of the steroid nucleus.

Q: How can I ensure my experimental protocol is a self-validating system? A: A robust protocol must have built-in verification. In this workflow, the reaction self-validates through phase changes and distinct chromatographic shifts. As the retroaldolization proceeds, the highly polar methone-formaldehyde adduct often precipitates, providing a macroscopic visual cue of successful formaldehyde trapping. Chromatographically (via TLC at 254 nm), the complete disappearance of the UV-active 18-acetoxy precursor and the transient 18-hydroxy intermediate, coupled with the emergence of the non-polar target compound, confirms mechanistic progression.

Quantitative Data Presentation

The following table summarizes the critical parameters and yield improvements when transitioning from traditional methods to the optimized sonochemical protocol.

ParameterTraditional Reflux MethodOptimized Sonochemical ProtocolCausality / Impact
Reaction Temperature 65–80 °C (Reflux)20–25 °C (Room Temp)Prevents thermal degradation of the steroid nucleus[2].
Activation Method Bulk Thermal HeatingAcoustic Cavitation (Sonication)Overcomes steric hindrance at C-18 without bulk heat[2].
Formaldehyde Scavenger None / InefficientMethone (1.5 eq)Irreversibly traps formaldehyde, preventing side reactions[2].
Equilibrium Shift Poor (Reversible)Complete (Irreversible)Driven by Le Chatelier's principle via continuous trapping.
Overall Yield < 40%~80% Synergistic effect of low temp, cavitation, and trapping[2].

Step-by-Step Experimental Protocol

One-Pot Sonochemical Retroaldolization

Pre-requisite: Synthesize the precursor 18-acetoxyandrost-4-ene-3,17-dione via a modified Baeyer-Villiger oxidation of 18-hydroxyprogesterone (18→20) hemiketal, followed by C-17 oxidation[2].

Reagents:

  • 18-acetoxyandrost-4-ene-3,17-dione (1.0 eq)

  • Methone (5,5-dimethyl-1,3-cyclohexanedione) (1.5 eq)

  • Potassium Hydroxide (KOH, 10% aqueous solution)

  • Methanol (Analytical Grade)

Methodology:

  • System Initialization: Dissolve 1.0 eq of 18-acetoxyandrost-4-ene-3,17-dione and 1.5 eq of methone in methanol to achieve a concentration of approximately 0.1 M. Ensure complete dissolution before proceeding.

  • Base Catalysis: Slowly add the 10% aqueous KOH solution (approx. 3.0 eq of base) dropwise to the methanolic mixture while gently stirring.

  • Sonochemical Activation: Submerge the reaction flask into an ultrasonic cleaning bath (e.g., 40 kHz). Maintain the bath water strictly at room temperature (20–25 °C) using a cooling coil or ice additions if necessary. Sonicate the mixture continuously[2].

  • In-Process Validation (Self-Validation Check): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4, UV 254 nm).

    • Checkpoint 1 (Saponification): The starting material spot disappears, replaced by a more polar 18-hydroxy intermediate.

    • Checkpoint 2 (Retroaldolization): The intermediate spot disappears, replaced by the target Gon-4-ene-3,17-dione, 10-methyl- and the highly polar methone adduct.

  • Quenching & Workup: Once TLC confirms complete conversion (typically 1–2 hours), neutralize the mixture to pH 7 using 1M HCl. The methone-formaldehyde adduct will likely precipitate; filter the mixture to remove this byproduct.

  • Extraction: Extract the aqueous methanolic filtrate with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the 13β- and 13α-epimers of Gon-4-ene-3,17-dione, 10-methyl- via flash column chromatography (silica gel) to achieve the ~80% optimized yield[2].

References

  • An improved synthesis of 18-norandrost-4-ene-3,17-dione Source: Steroids. 1993 Mar;58(3):141-4. (PubMed / NIH) URL:[Link]

  • 18-norandrost-4-ene-3,17-dione — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Gon-4-ene-3,17-dione, 10-methyl-

Welcome to the technical support center for the purification of Gon-4-ene-3,17-dione, 10-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Gon-4-ene-3,17-dione, 10-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this synthetic steroid. Drawing from established principles in steroid chemistry and field-proven insights, this document provides troubleshooting guidance and frequently asked questions to ensure the successful isolation of a highly pure product.

Introduction to Purification Challenges

The purification of Gon-4-ene-3,17-dione, 10-methyl-, a C19 steroid, presents a unique set of challenges inherent to its molecular structure. The presence of a conjugated enone system, two carbonyl groups, and multiple chiral centers necessitates a robust purification strategy to eliminate closely related impurities. These impurities can arise from the synthetic route and may include starting materials, reaction byproducts, and stereoisomers. Effective purification is paramount to obtaining a compound suitable for downstream applications, including biological assays and further chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Gon-4-ene-3,17-dione, 10-methyl-?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities in the synthesis of related androstenedione derivatives include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Isomers: Stereoisomers, particularly at the C5 and C10 positions, can be formed. The separation of α and β isomers can be particularly challenging due to their similar polarities.[1]

  • Over-oxidation or Under-reduction Products: If your synthesis involves oxidation or reduction steps, you may encounter byproducts with incorrect oxidation states at the C3 or C17 positions.

  • Solvent Adducts: Residual solvents from the reaction or work-up can sometimes co-crystallize with the product.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used, various side reactions can lead to unexpected byproducts. For instance, in related syntheses, the formation of diene impurities has been observed.[2]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common problem in the crystallization of steroids. Here are several troubleshooting steps:

  • Purity Check: First, assess the purity of your crude material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant amount of impurities can inhibit crystallization. Consider a preliminary purification step like flash column chromatography.

  • Solvent System Optimization: Experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated. For steroids, common crystallization solvents include acetone/hexane, methanol, ethanol, and ethyl acetate.[3]

  • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Vapor Diffusion: For small quantities, vapor diffusion can be an effective technique. Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, reducing the solubility and promoting crystallization.

Q3: I'm having trouble separating two spots on TLC that are very close together. What can I do to improve resolution?

A3: Poor separation on TLC can be addressed by:

  • Solvent System Modification: Adjust the polarity of your mobile phase. For normal phase silica gel TLC, a small change in the ratio of a polar solvent (e.g., ethyl acetate) to a non-polar solvent (e.g., hexane) can significantly impact resolution.

  • Multiple Developments: Running the TLC plate in the same solvent system multiple times can improve the separation of closely running spots. Ensure the plate is completely dry between developments.

  • Change the Stationary Phase: If you are using silica gel, consider trying alumina plates, as the different adsorptive properties might provide better separation.

  • 2D TLC: Spot your sample in one corner of a square TLC plate and develop it in one solvent system. After drying, turn the plate 90 degrees and develop it in a second, different solvent system. This can resolve compounds that co-elute in a single system.

Troubleshooting Guides

Issue 1: Persistent Impurity Co-eluting with the Product in Column Chromatography

If an impurity consistently co-elutes with your product during silica gel column chromatography, consider the following strategies:

  • Change in Eluent Polarity: A gradual gradient elution can sometimes resolve closely eluting compounds that merge in an isocratic elution.

  • Alternative Adsorbent: Switch from silica gel to alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). The different separation mechanisms can resolve the impurity.

  • Recrystallization: If the impurity is present in a small amount, recrystallization of the impure fractions may yield the pure product, leaving the impurity in the mother liquor.

Issue 2: Low Recovery After Purification

Low recovery can be a significant issue, especially when working with small scales. Here are some potential causes and solutions:

  • Adsorption onto Glassware: Steroids can sometimes adsorb to glass surfaces. Silanizing your glassware can help to minimize this.

  • Product Streaking on Column: This can be caused by overloading the column or using a solvent system in which the compound has poor solubility. Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading.

  • Decomposition on Silica/Alumina: Some sensitive compounds can degrade on acidic silica gel. You can neutralize the silica gel with a base like triethylamine before use or switch to a less acidic adsorbent like alumina.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Crude Purification

This protocol provides a general guideline for the purification of Gon-4-ene-3,17-dione, 10-methyl- using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point for steroids is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent technique for removing minor impurities and obtaining a highly pure, crystalline product.

Materials:

  • Purified Gon-4-ene-3,17-dione, 10-methyl-

  • Crystallization solvent (e.g., acetone/hexane, methanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Compound: In an Erlenmeyer flask, add a minimal amount of the hot crystallization solvent to your compound until it is fully dissolved.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Data Presentation

Table 1: Typical HPLC and TLC Parameters for Related Androstenedione Derivatives

ParameterHPLC[4][5][6]TLC[3][7]
Stationary Phase C18 Reverse PhaseSilica Gel 60 F254
Mobile Phase Acetonitrile/Water or Methanol/Water with optional acid modifier (e.g., phosphoric or formic acid)Hexane/Ethyl Acetate (e.g., 7:3 or 8:2 v/v)
Detection UV at ~240-254 nmUV (254 nm) or chemical staining (e.g., permanganate)

Note: These are starting points and should be optimized for Gon-4-ene-3,17-dione, 10-methyl-.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product ColChrom Flash Column Chromatography Crude->ColChrom Fractions Collect & Analyze Fractions (TLC/HPLC) ColChrom->Fractions Impure Impure Fractions Fractions->Impure Impure Pure Pure Fractions Fractions->Pure Pure Impure->ColChrom Re-purify Recryst Recrystallization Pure->Recryst FinalProduct Pure Crystalline Product Recryst->FinalProduct MotherLiquor Mother Liquor (contains impurities) Recryst->MotherLiquor

Caption: General workflow for the purification of Gon-4-ene-3,17-dione, 10-methyl-.

References

  • Separation of 19-Hydroxy-4-androstene-3,17-dione on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone. Journal of the American Chemical Society, 76(16), 4092-4094.
  • Preparation method of 19-nor-4-androstenedione.
  • Mazzarino, M., de la Torre, X., & Botrè, F. (2012). 19-Norandrosterone Origin: A Simple Procedure for GC/C/IRMS Sample Preparation by HPLC.
  • Wood, K. J., Fronckowiak, M., Duax, W. L., Hursthouse, M. B., Lamond, S. J., & Surplice, L. (2009). 19-nor-4-androstene-3,17-dione. eCrystals - University of Southampton.
  • Method for preparing 19-nor-4-androstene-3,17-dione.
  • (+)-Estr-4-ene-3,17-dione. PubChem. Available at: [Link]

  • 19-nor-4-androstene-3,17-dione preparation method.
  • Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online.
  • Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Recent Advances In Doping Analysis (13).
  • Synthesis of 16 alpha,19-dihydroxy-4-androstene-3,17-dione and 3 beta,16 alpha,19-trihydroxy-5-androsten-17-one and their 17 beta-hydroxy-16-keto isomers. Steroids, 49(4-5), 247-257.
  • Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecano
  • Method for preparing 19- nor-4-androstene-3, 17-diketone.
  • Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry.
  • Preparation of aromatase inhibitors. Synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Molecules, 28(23), 7795.
  • Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). Methods in Molecular Biology.
  • Synthesis and evaluation of analogues of 4-androstene-3,17-dione as aromatase inhibitors. Steroids, 49(4-5), 371-382.
  • Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis.
  • Quantitative determination of 4-hydroxy-4-androstene-3,17-dione (4-OHA), a potent aromatase inhibitor, in human plasma, using isotope dilution mass spectrometry. Journal of Steroid Biochemistry, 24(5), 1059-1063.
  • A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids, 104, 133-140.
  • Novel androst-4-ene-3,17-dione derivatives and process for their preparation.
  • 6-Alkyl- And 6-arylandrost-4-ene-3,17-diones as Aromatase Inhibitors. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 38(13), 2463-2471.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for HPLC Separation of "Gon-4-ene-3,17-dione, 10-methyl-" Isomers

Welcome to the Technical Support Center. The compound "Gon-4-ene-3,17-dione, 10-methyl-" is formally recognized in steroid nomenclature as 18-norandrost-4-ene-3,17-dione (a critical precursor in anabolic steroid synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The compound "Gon-4-ene-3,17-dione, 10-methyl-" is formally recognized in steroid nomenclature as 18-norandrost-4-ene-3,17-dione (a critical precursor in anabolic steroid synthesis and endocrinology research).

Separating its closely related isomers—such as Δ5 positional isomers, 5 α /5 β reduced forms, and 10 α /10 β epimers—presents a significant chromatographic challenge. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase approaches often fail. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind column and mobile phase selection to help you achieve baseline resolution.

Chromatographic Strategy & Workflow

Workflow Start Start: 18-Norandrostenedione Isomer Mixture Col Select Stationary Phase (PFP or Biphenyl preferred) Start->Col MP Select Mobile Phase (MeOH > ACN for shape selectivity) Col->MP Add Consider Additives (e.g., THF as co-adsorbent) MP->Add Opt Optimize Temp & Gradient (T=25-30°C, shallow gradient) Add->Opt End Baseline Resolution Achieved Opt->End

Strategic workflow for optimizing HPLC separation of 18-norandrostenedione isomers.

Frequently Asked Questions (FAQs)

Q1: Why do standard C18 columns fail to resolve the Δ4 and Δ5 positional isomers of 10-methylgon-4-ene-3,17-dione? Standard C18 phases rely primarily on hydrophobic dispersion forces. Because positional isomers and epimers of 18-norandrostenedione have identical lipophilicity, hydrophobic interactions alone are insufficient for baseline resolution 1[1]. The structural difference lies solely in the 3D spatial orientation of the steroid nucleus. To resolve them, the stationary phase must be capable of steric recognition and differentiating subtle variations in π -electron distribution 2[2].

Q2: Which stationary phase provides the highest shape selectivity for these steroid epimers? For challenging steroid isomers, Pentafluorophenyl (PFP) and Biphenyl stationary phases are highly recommended over traditional alkyl phases:

  • PFP Columns: The highly electronegative fluorine atoms create a rigid surface that facilitates π−π , dipole-dipole, and hydrogen-bonding interactions. This allows the column to distinguish between the π -electron density of a Δ4 -3-ketone versus a Δ5 -3-ketone 2[2].

  • Biphenyl Columns: These provide enhanced polarizability and steric shape recognition, making them ideal for separating closely related androgenic isomers and 5 α /5 β reduced forms 1[1].

Q3: How does the choice between Methanol and Acetonitrile impact isomer resolution? Methanol is strictly preferred over Acetonitrile for steroid isomer separation. Acetonitrile is an aprotic solvent with a strong dipole moment. On π -active columns (like PFP or Biphenyl), acetonitrile competes for the active sites and suppresses the π−π interactions, effectively masking the shape selectivity. Methanol, being a protic solvent, does not disrupt these π−π interactions, allowing the stationary phase to fully engage with the steroid's rigid skeleton 2[2].

Q4: Are there any mobile phase additives that can force the separation of co-eluting stereoisomers? Yes. Incorporating a proton-acceptor co-solvent like Tetrahydrofuran (THF) (e.g., 1-5% in the mobile phase) can significantly improve the resolution of stereoisomers. THF acts as a co-adsorbent on the stationary phase surface, providing orthogonal hydrogen-bonding interactions that enhance the separation of closely related steroid congeners 3[3].

Troubleshooting Peak Tailing & Co-elution

If you are experiencing peak tailing or poor resolution between the 10 α and 10 β epimers, follow the diagnostic pathway below. Peak tailing in steroid analysis often results from secondary interactions between the ketone oxygen (at C-3 or C-17) and unendcapped silanol groups on the silica support.

Troubleshooting Issue Issue: Suboptimal Separation Tailing Peak Tailing Issue->Tailing Coelution Co-elution of Epimers Issue->Coelution FixTail1 Check dead volume & replace guard column Tailing->FixTail1 FixTail2 Adjust pH / Add 0.1% Formic Acid Tailing->FixTail2 FixCo1 Switch from ACN to MeOH Coelution->FixCo1 FixCo2 Change C18 to PFP/Biphenyl Coelution->FixCo2

Diagnostic decision tree for resolving peak tailing and co-elution in steroid HPLC.

  • Action for Tailing: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid) to suppress silanol ionization, keeping them neutral and preventing secondary cation-exchange interactions 4[4].

  • Action for Co-elution: Evaluate the column temperature. While higher temperatures (40°C) reduce backpressure, lowering the temperature to 20-25°C increases the rigidity of the stationary phase, thereby enhancing the steric recognition of epimers 5[5].

Quantitative Data: Stationary Phase Comparison

Table 1: Comparison of Stationary Phases for Steroid Isomer Separation

Stationary PhasePrimary Interaction MechanismStereoisomer Resolution CapacityRecommended Use for 18-Norandrostenedione
Traditional C18 Hydrophobic dispersionLowGeneral screening of structurally diverse, non-isomeric steroid panels 1[1].
Pentafluorophenyl (PFP) π−π , dipole-dipole, H-bondingHighBaseline separation of Δ4 / Δ5 positional isomers and epimers 2[2].
Biphenyl π−π , steric shape recognitionVery HighResolving closely related androgenic isomers and 5 α /5 β reduced forms 1[1].
Polar-Embedded C18 Hydrophobic + H-bondingModerateApplications requiring 100% aqueous stability; minor epimer separation 1[1].
Experimental Protocols: Validated RP-HPLC Method

The following methodology is designed as a self-validating system for the separation of 18-norandrostenedione isomers. System Suitability Criterion: Resolution ( Rs​ ) between critical epimeric pairs must be ≥1.5 .

Step 1: Sample Preparation

  • Extract the steroid isomers from the matrix using liquid-liquid extraction (LLE) with ethyl acetate/hexane (38:62, v/v) to remove polar interferences 4[4].

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase (e.g., 50:50 Water:Methanol) to prevent solvent-mismatch peak distortion.

Step 2: Column Selection & Equilibration

  • Install a high-efficiency core-shell Biphenyl or PFP column (e.g., 100 x 3.0 mm, 2.6 µm particle size) 1[1].

  • Set the column oven temperature to 25°C to maximize stationary phase rigidity and steric recognition.

Step 3: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v) to suppress silanol activity 4[4].

  • Mobile Phase B: LC-MS grade Methanol. (Do not substitute with Acetonitrile).

  • Optional Additive: Add 2% Tetrahydrofuran (THF) to Mobile Phase B to act as a proton-acceptor co-adsorbent 3[3].

Step 4: Gradient Elution Program Run a shallow gradient to resolve closely eluting peaks at a flow rate of 0.4 mL/min:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus analytes)

  • 2.0 - 10.0 min: Linear ramp to 65% B (Elution of positional isomers)

  • 10.0 - 12.0 min: Linear ramp to 95% B (Column Wash)

  • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 5: Detection Parameters

  • UV Detection: Set wavelength to 240 nm, which is the specific λmax​ for the conjugated Δ4 -3-ketone system 6[6].

  • MS/MS Detection: Use Electrospray Ionization in positive mode (ESI+). Monitor the specific MRM transitions for the protonated precursor [M+H]+=273.2 m/z.

References
  • Title: Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism Source: nih.gov URL: [Link]

  • Title: Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques Source: cuni.cz URL: [Link]

  • Title: Separation of Bile Acid Muricholic Acid Enantiomers by C18 Reversed-phase HPLC as a Function of Component Polarity Values of the Mobile Phase Source: oup.com URL: [Link]

  • Title: Journal of Chromatography A (Analysis of Steroid Hormones) Source: pku.edu.cn URL: [Link]

  • Title: LC-MS/MS Steroid Analysis Solutions for Clinical Research Source: phenomenex.cn URL: [Link]

Sources

Optimization

Technical Support Center: GC-MS Troubleshooting for "Gon-4-ene-3,17-dione, 10-methyl-"

Welcome to the Advanced Diagnostics hub. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with "Gon-4-ene-3,17-dione, 10-methyl-" .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics hub. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with "Gon-4-ene-3,17-dione, 10-methyl-" .

Structurally, this systematic IUPAC name refers to 18-norandrost-4-ene-3,17-dione [1]. It is a unique synthetic steroid that possesses a C10 methyl group but lacks the C13 angular methyl group (C18)[2]. This specific 18-norsteroid architecture presents distinct challenges in Gas Chromatography-Mass Spectrometry (GC-MS) regarding derivatization efficiency, double-bond isomerization, and isobaric differentiation from its structural isomer, 19-norandrostenedione[3].

Below, you will find field-proven methodologies, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Workflow Start 18-Norandrostenedione Extract Deriv Enol-TMS Derivatization (MSTFA/NH4I/DTE) Start->Deriv Dry under N2 GC GC Separation (5% Phenyl-methylpolysiloxane) Deriv->GC Pulsed Splitless Err1 Multiple Peaks? Deriv->Err1 MS EI-MS Analysis (70 eV, SIM/Scan) GC->MS Transfer Line 280°C Err2 Peak Tailing? GC->Err2 Err3 Isomer Co-elution? MS->Err3 Err1->Deriv Refresh NH4I Catalyst Err2->GC Deactivate Liner Err3->MS Monitor m/z 155

Diagnostic workflow and logical troubleshooting pathways for 18-norsteroid GC-MS analysis.

Section 1: The Self-Validating Enol-TMS Derivatization Protocol

Steroid 3,17-diones require robust derivatization to improve volatility and thermal stability[4]. Because "Gon-4-ene-3,17-dione, 10-methyl-" contains two ketones, the standard approach is the formation of a 3,17-bis-O-TMS enol ether[5].

Step-by-Step Methodology
  • Aliquot & Dry: Transfer 100 µL of the steroid extract to a silanized glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of a freshly prepared MSTFA / NH₄I / DTE mixture (1000:2:4, v/w/w)[5].

  • Incubation: Seal with a PTFE-lined cap and incubate at 60°C for exactly 15 minutes.

  • Analysis: Transfer to an autosampler vial with a glass insert and inject 1 µL via pulsed splitless mode.

🛡️ System Suitability Check (Self-Validation)

To validate the protocol before running precious samples, monitor the ratio of the mono-TMS (m/z 344) to bis-TMS (m/z 416) derivatives. A bis-TMS/mono-TMS peak area ratio of >99:1 validates complete enolization. If the ratio falls below this threshold, the system automatically invalidates the batch, indicating catalyst (NH₄I) degradation.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing multiple peaks for a single standard injection?

Root Cause & Causality: This is typically caused by incomplete enolization or double-bond migration. The C4 double bond in the A-ring can isomerize to the C3 or C5 positions if the acidic catalyst (NH₄I) is too concentrated or if the incubation time is exceeded[4]. Additionally, if enolization at the sterically hindered C17 ketone is incomplete, you will observe a mixture of mono-TMS and bis-TMS peaks. Solution: Ensure the NH₄I is completely dry and freshly prepared. Dithioerythritol (DTE) must be present as an antioxidant to prevent the oxidation of iodide to iodine ( I2​ ), which aggressively attacks steroid double bonds and causes artifact formation[4].

Q2: Why is my peak tailing or showing severe signal suppression at trace concentrations (<10 ng/mL)?

Root Cause & Causality: Enol-TMS ethers are highly susceptible to degradation by active silanol sites or metallic impurities in the GC inlet liner and column head. Solution:

  • Use a highly deactivated, single-taper glass liner with glass wool.

  • Implement a Pulsed Splitless Injection (e.g., 30 psi for 0.5 min). The pressure pulse rapidly sweeps the vaporized steroid out of the hot inlet, minimizing residence time and thermal degradation[3].

Q3: How do I definitively differentiate 18-norandrostenedione from 19-norandrostenedione using EI-MS?

Root Cause & Causality: Both 18-nor and 19-nor isomers yield a bis-TMS molecular ion of m/z 416. However, their fragmentation pathways diverge significantly at the D-ring. Solution: Analyze the D-ring cleavage fragments. In standard 17-ketosteroids and 19-norsteroids, D-ring cleavage (breaking C13-C14 and C15-C16 bonds) yields a characteristic fragment containing the C13 methyl group, resulting in m/z 169. Because 18-norandrostenedione lacks this C13 methyl[2], the fragment is shifted downward by 14 Da to m/z 155 . Monitoring the m/z 155/169 ratio provides absolute structural confirmation.

Pathway N1 18-Norandrostenedione (MW: 272) N2 Enolization (NH4I/DTE) N1->N2 Keto-Enol Tautomerism N3 3,17-bis-O-TMS (MW: 416) N2->N3 + MSTFA (Silylation) N4 EI Fragmentation N3->N4 70 eV F1 M+• m/z 416 N4->F1 F2 [M-CH3]+ m/z 401 N4->F2 F3 D-Ring Fragment m/z 155 N4->F3 Diagnostic for 18-Norsteroids

Enol-TMS derivatization pathway and diagnostic EI-MS fragmentation for 18-norsteroids.

Section 3: Quantitative Data & Instrumental Parameters

Table 1: GC-MS Troubleshooting Matrix

SymptomPrimary Root CauseCorrective Action
Multiple Peaks (Same MW) Double-bond isomerization (A-ring)Reduce incubation time; verify DTE antioxidant levels.
High Mono-TMS Signal Incomplete C17 enolizationReplace degraded MSTFA/NH₄I reagent; check incubation temp.
Peak Tailing Active sites in GC inletReplace with deactivated liner; use pulsed splitless injection.
Shifted Retention Time Column phase degradationTrim guard column; verify oxygen scrubber integrity.

Table 2: Optimized GC-MS Parameters & Diagnostic Ions

Parameter / FeatureSpecification / Value
Column 5% Phenyl-methylpolysiloxane (30m × 0.25mm × 0.25µm)
Carrier Gas Helium, Constant Flow (1.0 mL/min)
Inlet Temperature 280°C
Oven Program 180°C (1 min) → 10°C/min to 250°C → 5°C/min to 300°C (hold 3 min)
Ionization Mode Electron Impact (EI), 70 eV
Molecular Ion ( M+∙ ) m/z 416 (Bis-TMS derivative)
Diagnostic Fragment m/z 155 (Confirms absence of C13 methyl)

References

  • Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. National Institutes of Health (NIH) / PMC.[Link]

  • Anabolic steroids detected in bodybuilding dietary supplements – a significant risk to public health. Drug Testing and Analysis / Wiley.[Link]

  • GC-MS determination of steroids related to androgen biosynthesis in human hair. Department of Science Service (DSS).[Link]

  • 13C-NMR and mass spectral data of steroids with a 17,17-dialkyl-18-nor-13(14)-ene substructure. ResearchGate.[Link]

  • 18-norandrost-4-ene-3,17-dione — Chemical Substance Information. NextSDS.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solution Stability for Gon-4-ene-3,17-dione, 10-methyl-

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals handling Gon-4-ene-3,17-dione, 10-methyl- (CAS: 93998-22-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals handling Gon-4-ene-3,17-dione, 10-methyl- (CAS: 93998-22-2).

Expert Chemical Context: "Gon-4-ene-3,17-dione, 10-methyl-" is the systematic IUPAC nomenclature for 18-norandrost-4-ene-3,17-dione . Because it possesses a gonane steroid nucleus with a methyl group at C10 but lacks the C13 methyl group (the C18 carbon in standard nomenclature), its physicochemical behavior is dictated by its highly reactive Δ4 -3-ketone (enone) A-ring and 17-ketone D-ring. Consequently, its stability profile in solution is mechanistically identical to that of standard androstenedione, making it highly susceptible to photolytic cleavage, allylic autoxidation, and solvent-mediated degradation.

Part 1: Quantitative Stability Profile

To prevent experimental artifacts, it is critical to understand how this steroid behaves across different solvent matrices. The table below synthesizes empirical stability data for 4-ene-3,17-dione class steroids.

Table 1: Empirical Stability Matrix for 4-ene-3,17-dione Steroids

Solvent MatrixStorage TempLight ExposureEstimated StabilityPrimary Degradation Pathway
Methanol (LC-MS Grade) -20°C to -80°CDark (Amber Glass)> 12 MonthsNone (Highly Stable)
Methanol 25°CAmbient Laboratory Light1 - 4 WeeksSlow photohydration
Dimethylsulfoxide (DMSO) 25°CDark< 7 DaysOxidation / Adduct formation
Aqueous Buffer (pH 7.0) 25°CDirect UV / Sunlight< 12 Hours ( t1/2​ ~4-10h)Photorearrangement & Cleavage
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing massive signal loss and new artifact peaks when storing my steroid stock in DMSO at room temperature? Causality & Expert Insight: While DMSO is a universal solvent for hydrophobic steroids, it is fundamentally incompatible with 4-ene-3-one steroids for long-term storage. DMSO acts as a mild oxidant and interacts with trace impurities to accelerate the degradation of the delicate enone system. Recent chromatographic studies on structurally related androstenedione derivatives demonstrate that degradation is significantly more extensive and rapid in DMSO compared to methanol[1]. Resolution: Always reconstitute primary stocks in LC-MS grade Methanol or Acetonitrile, and store them at -20°C or colder.

Q2: My aqueous assay solutions lose concentration over the course of a single day. Is this compound light-sensitive? Causality & Expert Insight: Yes, it is highly photosensitive. The conjugated Δ4 -3-ketone system in the A-ring acts as a chromophore, absorbing strongly in the UV range ( λmax​≈240 nm). Exposure to natural sunlight or laboratory UV sources induces rapid direct photodegradation. Quantum yield calculations and photolysis studies on androstenedione show a half-life of just 3.7 to 10.8 hours in natural sunlight[2]. The degradation proceeds via photohydration of the enone group and photorearrangements (forming cyclopropyl derivatives), ultimately leading to steroid ring cleavage and a complete loss of the target signal[3].

Q3: What causes the spontaneous formation of +32 Da (or +16 Da) mass shifts in my mass spectra over time? Causality & Expert Insight: This is the hallmark of radical chain autoxidation. In the presence of dissolved oxygen, the allylic position at C6 (adjacent to the Δ4 double bond) is highly vulnerable to hydrogen abstraction. This forms a resonance-stabilized radical that reacts with O2​ to form a 6-hydroperoxy derivative (+32 Da mass shift). Over time, this intermediate can further decompose into 6-hydroxy or 3,6-dione species (+16 Da or +14 Da shifts)[4]. Resolution: Purging your reconstitution solvents with an inert gas (Argon/Nitrogen) prevents this oxidative cascade.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of Long-Term Stable Stock Solutions (Self-Validating System)

Objective: Formulate a 1.0 mg/mL master stock resistant to photolytic and oxidative degradation.

  • Solvent Degassing: Sparge LC-MS grade Methanol with high-purity Argon for 15 minutes to displace dissolved oxygen. This is the critical step to mitigate C6 allylic autoxidation.

  • Reconstitution: Weigh exactly 1.0 mg of Gon-4-ene-3,17-dione, 10-methyl- into an actinic (amber) glass volumetric flask to block UV transmission (<400 nm).

  • Dissolution: Add 1.0 mL of the degassed Methanol. Vortex gently for 60 seconds until complete dissolution is achieved.

  • Aliquot & Seal: Dispense 50 µL aliquots into amber glass HPLC vials equipped with PTFE/silicone septa. Overlay the headspace of each vial with Argon before capping.

  • Storage: Transfer immediately to a -80°C freezer.

    • Self-Validation Step: Run an LC-MS/MS baseline scan at Day 0. The Area Under the Curve (AUC) should remain within ±2% upon re-testing at Month 6, confirming matrix stability[5].

Protocol B: Forced Degradation Assay (Stability Indicating Workflow)

Objective: Establish the specific degradation peaks of your standard for analytical validation and impurity tracking.

  • Preparation: Prepare a 10 µg/mL working solution in a 50:50 Methanol:Water matrix.

  • Photolytic Stress: Place 1 mL of the solution in a clear quartz cuvette. Expose to a broad-spectrum UV simulator (290-400 nm) at 50 W/m2 for 4 hours.

  • Oxidative Stress: To a separate 1 mL aliquot stored in the dark, add 3% H2​O2​ (v/v) and incubate at 37°C for 24 hours.

  • Analysis: Analyze both stressed samples via LC-HRMS. You will observe the photohydration product (loss of conjugation, shift in UV max) in the UV-stressed sample, and the distinct +32 Da (hydroperoxide) peak in the oxidative sample.

Part 4: Mechanistic Visualizations

G A Gon-4-ene-3,17-dione, 10-methyl- (Intact Enone) B 6-Hydroperoxy Derivative (+32 Da Shift) A->B O2, ROS (Allylic Autoxidation) C Photohydration Product (Enone Cleavage) A->C UV Light / H2O (Photohydration) D Cyclopropyl Rearrangement (Isomerization) A->D UV Light (Photorearrangement)

Fig 1. Primary degradation pathways of the 4-ene-3-one steroid nucleus via oxidation and photolysis.

Workflow Start Issue: Peak Broadening or Signal Loss in LC-MS CheckSolvent 1. Evaluate Solvent Matrix Start->CheckSolvent DMSO DMSO Detected: High Risk of Oxidation. Switch to MeOH/ACN. CheckSolvent->DMSO If formulated in DMSO Storage 2. Evaluate Storage Conditions CheckSolvent->Storage If formulated in MeOH Temp Light/Temp Exposure: Store at -80°C in Amber Glass Vials. Storage->Temp If exposed to RT/Light

Fig 2. Troubleshooting workflow for resolving steroid signal degradation in analytical workflows.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Androstenedione and its Synonym, 10-methyl-gon-4-ene-3,17-dione

This guide provides an in-depth technical comparison of the biological activities of Androstenedione, a pivotal endogenous steroid hormone. We will begin by clarifying a point of nomenclature: "Gon-4-ene-3,17-dione, 10-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the biological activities of Androstenedione, a pivotal endogenous steroid hormone. We will begin by clarifying a point of nomenclature: "Gon-4-ene-3,17-dione, 10-methyl-" is a systematic chemical name for the same molecule more commonly known as Androst-4-ene-3,17-dione , or simply androstenedione. This document will, therefore, delve into the multifaceted biological profile of this single compound, exploring its direct receptor interactions, its crucial role as a metabolic precursor, and the physiological consequences of its administration, all supported by experimental data and detailed methodologies for its study.

Part 1: Molecular Profile and Direct Androgenic Activity

Androstenedione is a C19 androstane steroid that occupies a central crossroads in the biosynthesis of sex hormones.[1][2] Produced primarily by the adrenal glands and gonads, its own intrinsic biological activity is often misunderstood.[3] While it is classified as an androgen, its direct effects are significantly less potent than its famous metabolic product, testosterone.

The primary mechanism for direct androgenic action is binding to and activation of the Androgen Receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[4] Upon binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[4]

The critical determinant of a steroid's androgenic potency is its binding affinity for the AR. Experimental data from competitive binding assays, which measure how effectively a compound displaces a high-affinity radiolabeled androgen from the AR, consistently show that androstenedione is a weak binder. Its affinity is orders of magnitude lower than that of dihydrotestosterone (DHT), the most potent endogenous androgen.[5][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A4 Androstenedione AR Androgen Receptor (AR) + Heat Shock Proteins A4->AR Binding & HSP Release A4_AR A4-AR Complex AR->A4_AR A4_AR_Nuc A4-AR Complex A4_AR->A4_AR_Nuc Nuclear Translocation Dimer AR Dimerization A4_AR_Nuc->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor (AR) activation pathway by androstenedione.

Table 1: Comparative Androgen Receptor Binding Affinity

CompoundDissociation Constant (Kd)Relative Potency vs. DHTSource(s)
Dihydrotestosterone (DHT)~10 nM100%[6]
Androstenedione ~648 nM ~1.5% [6]

This data underscores that androstenedione's direct contribution to androgenic signaling is minimal. Its biological significance is primarily derived from its role as a prohormone.

Part 2: The Two Fates of Androstenedione: Metabolism is Key

The vast majority of androstenedione's biological impact stems from its conversion into more potent steroid hormones. This occurs via two primary, and often competing, enzymatic pathways. The balance between these pathways dictates the ultimate physiological effect of androstenedione administration.

  • Conversion to Testosterone (The Androgenic Pathway): The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-keto group of androstenedione to a 17β-hydroxyl group, yielding testosterone.[1][7] This is a reversible reaction that occurs in numerous tissues, including the testes and liver.[8] Testosterone is a significantly more potent androgen than androstenedione and is responsible for most androgenic effects.

  • Conversion to Estrone (The Estrogenic Pathway): The aromatase enzyme complex (CYP19A1) catalyzes the conversion of the A-ring of androstenedione into an aromatic ring, producing the estrogen estrone (E1).[9][10] This is a critical pathway, particularly in peripheral tissues like adipose (fat) tissue.[11] Estrone can then be further converted to the more potent estrogen, estradiol (E2). This pathway is the reason that administration of androstenedione can lead to significant estrogenic side effects.

Key Metabolic Pathways of Androstenedione DHEA DHEA A4 Androstenedione (Androst-4-ene-3,17-dione) DHEA->A4 3β-HSD T Testosterone A4->T 17β-HSD E1 Estrone (E1) A4->E1 Aromatase (CYP19A1) DHT Dihydrotestosterone (DHT) T->DHT 5α-reductase E2 Estradiol (E2) T->E2 Aromatase (CYP19A1) E1->E2 17β-HSD

Caption: Simplified steroidogenic pathway highlighting androstenedione's fate.

Part 3: In Vitro Evidence of Biological Activity

Despite its weak AR binding affinity, high concentrations of androstenedione can elicit biological responses in cell-based assays, primarily through an AR-dependent mechanism.

Myogenesis (Muscle Cell Formation) Assays: A key indicator of anabolic potential is the ability to promote the differentiation of precursor cells into mature muscle fibers (myotubes). Studies using pluripotent mesenchymal cells (e.g., C3H10T1/2) have shown that androstenedione can stimulate myogenesis.[5][6] This is evidenced by an increase in the expression of muscle-specific proteins like MyoD and myosin heavy chain.[6] Crucially, these effects are blocked by the addition of an AR antagonist, such as bicalutamide, confirming that the observed myogenic activity is mediated through the androgen receptor.[6]

Experimental Protocol: In Vitro Myogenesis Assay

This protocol describes a method to assess the myogenic potential of androstenedione.

  • Cell Culture: C3H10T1/2 mesenchymal stem cells are cultured in a growth medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Initiation of Differentiation: The growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myogenic differentiation.

  • Treatment: Cells are treated with various concentrations of androstenedione (e.g., 10 nM to 1000 nM), a positive control (DHT, 10 nM), a negative control (vehicle, e.g., ethanol), and androstenedione plus an AR antagonist (bicalutamide, 1 µM). The medium is changed every 48 hours.

  • Incubation: Cells are incubated for 5-7 days to allow for the formation of multinucleated myotubes.

  • Immunofluorescence Staining: Cells are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with a primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain II). A fluorescently-labeled secondary antibody is then used for visualization. Nuclei are counterstained with DAPI.

  • Quantification: Images are captured using fluorescence microscopy. Myogenic differentiation is quantified by measuring the total area of myosin-positive myotubes relative to the total number of nuclei. This is often expressed as a "fusion index."

Part 4: In Vivo Activity and Physiological Consequences

Human clinical trials involving oral androstenedione supplementation have been pivotal in understanding its true biological effects. The consensus from these studies is that while androstenedione can serve as a testosterone precursor, its conversion down the estrogenic pathway is often more pronounced and physiologically significant.

Effects on Circulating Hormones: Administration of oral androstenedione (typically 100-300 mg doses) leads to a transient increase in serum testosterone levels.[1][12] However, a more consistent and dramatic effect is the significant elevation of serum estrone and estradiol.[13][14] This is a direct consequence of peripheral aromatization of the administered androstenedione, primarily in adipose tissue.[11]

Table 2: Summary of Hormonal Changes Following Oral Androstenedione Supplementation in Men

ParameterTypical ChangeCausalitySource(s)
Serum AndrostenedioneSignificant IncreaseDirect absorption of supplement[12]
Serum Testosterone (Total)Modest, often transient increaseConversion via 17β-HSD[1][13]
Serum Free TestosteroneMinor increase or no significant changeConversion and SHBG binding[12][15]
Serum Estrone (E1) Significant, sustained increase Aromatization of androstenedione [6][13]
Serum Estradiol (E2) Significant, sustained increase Aromatization and conversion from estrone [6][13]

Anabolic and Performance Effects: Contrary to marketing claims, multiple studies have failed to demonstrate any significant increase in muscle mass or strength in healthy men taking androstenedione supplements in conjunction with resistance training.[13][16] The modest increase in testosterone is generally insufficient to produce a measurable anabolic effect. In hypogonadal men, higher doses have shown some anabolic effects, but these are attributed to the conversion to testosterone, effectively serving as a form of testosterone replacement therapy.[6][17]

Adverse Effects: The most common adverse effects are linked to the increase in estrogen levels. These can include gynecomastia (development of breast tissue in men) and negative alterations in blood lipid profiles, specifically a reduction in beneficial high-density lipoprotein (HDL) cholesterol, which increases cardiovascular risk.[13][18]

Part 5: Detailed Experimental Methodology

To provide researchers with practical tools, we outline a standard protocol for assessing a key metabolic pathway for androstenedione.

Experimental Protocol: Aromatase Activity Assay (Tritiated Water Release Method)

This assay is the gold standard for measuring the rate of aromatization of androgens to estrogens.

Principle: The assay uses [1β-³H]androstenedione as a substrate. The aromatase enzyme removes the hydrogen atom at the 1β position, which is released as tritiated water ([³H]H₂O). The amount of radioactivity in the water phase is directly proportional to the enzyme activity.[19]

Caption: Workflow for the tritiated water release aromatase assay.

Methodology:

  • Tissue Homogenization: Obtain tissue rich in aromatase (e.g., human placenta, adipose tissue, or rat ovaries). Homogenize the tissue in a cold buffer solution.

  • Microsome Preparation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the aromatase enzyme. Resuspend the pellet in a buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Incubation: In a reaction tube, combine the microsomal preparation with a reaction buffer containing an NADPH-generating system (required cofactor for aromatase) and the [1β-³H]androstenedione substrate.

  • Reaction: Incubate at 37°C for a defined period (e.g., 30-60 minutes). The reaction is linear within this timeframe.

  • Termination: Stop the reaction by adding an organic solvent (e.g., chloroform or ether) and placing the tubes on ice.

  • Separation: Add a charcoal-dextran slurry to the aqueous phase. This binds and pellets the unreacted steroid substrate upon centrifugation.

  • Scintillation Counting: An aliquot of the resulting supernatant, which contains the [³H]H₂O, is mixed with a scintillation cocktail and counted in a liquid scintillation counter.

  • Calculation: Enzyme activity is calculated based on the amount of [³H]H₂O produced per unit time per milligram of microsomal protein.

Conclusion

"Gon-4-ene-3,17-dione, 10-methyl-" is the steroid prohormone androstenedione. Its biological profile is characterized by a dual nature. While it possesses intrinsic, albeit very weak, androgenic activity through direct binding to the androgen receptor, its primary significance lies in its role as a metabolic intermediate. Its conversion to testosterone provides a basis for potential androgenic effects, but its efficient and often preferential conversion to estrone via aromatase is a defining characteristic. For researchers in drug development and endocrinology, understanding that the administration of androstenedione is effectively a simultaneous delivery of both an androgen and an estrogen precursor is critical to interpreting its complex and often counterintuitive physiological outcomes.

References

  • Androstenedione - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Aromatization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Androstenedione: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

  • Androstenedione. (n.d.). Rupa Health. Retrieved from [Link]

  • Forney, J. P., et al. (1981). Aromatization of Androstenedione to Estrone by Human Adipose Tissue in Vitro. Correlation with Adipose Tissue Mass, Age, and Endometrial Neoplasia. The Journal of Clinical Endocrinology & Metabolism, 53(1), 192–199. Retrieved from [Link]

  • Androstenedione: A Critical Component of the Steroid Pathways. (n.d.). Diagnostic Products Corporation. Retrieved from [Link]

  • Stone, N. N., et al. (1987). Aromatization of androstenedione to estrogen by benign prostatic hyperplasia, prostate cancer and expressed prostatic secretions. Urological Research, 15(3), 165–167. Retrieved from [Link]

  • Brueggemeier, R. W., et al. (1990). Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives. Journal of Medicinal Chemistry, 33(4), 1233–1238. Retrieved from [Link]

  • Brotz, J. J., et al. (2000). The Andro Project: physiological and hormonal influences of androstenedione supplementation in men 35 to 65 years old participating in a high-intensity resistance training program. Archives of Internal Medicine, 160(20), 3093–3104. Retrieved from [Link]

  • Androstenedione. (2017, January 15). You and Your Hormones. Retrieved from [Link]

  • Androstenedione as a dietary supplement. (n.d.). Research Starters. Retrieved from [Link]

  • Xue, Q., et al. (2008). Androstenedione Up-Regulation of Endometrial Aromatase Expression via Local Conversion to Estrogen: Potential Relevance to the Pathogenesis of Endometriosis. The Journal of Clinical Endocrinology & Metabolism, 93(5), 1861–1868. Retrieved from [Link]

  • Das, S., et al. (2023). Steroidogenic Acute Regulatory Protein in Breast Cancer: Mechanistic Insights into Pathogenesis and Therapeutics. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Jasuja, R., et al. (2004). Androstenedione binds to androgen receptor and promotes myogenic differentiation: Is it an anabolic steroid? Endocrinology, 145(11), 5238–5247. Retrieved from [Link]

  • Scientific Memorandum: Androstenedione. (2022, March 1). U.S. Food and Drug Administration. Retrieved from [Link]

  • Jasuja, R., et al. (2005). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology & Metabolism, 90(2), 855–863. Retrieved from [Link]

  • Jasuja, R., et al. (2005). Δ-4-Androstene-3,17-Dione Binds Androgen Receptor, Promotes Myogenesis in Vitro, and Increases Serum Testosterone Levels, Fat-Free Mass, and Muscle Strength in Hypogonadal Men. The Journal of Clinical Endocrinology & Metabolism, 90(2), 855–863. Retrieved from [Link]

  • Al-Asmari, A. K., et al. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules, 26(20), 6192. Retrieved from [Link]

  • Earnest, C. P., et al. (2000). In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men. European Journal of Applied Physiology, 81(3), 229–232. Retrieved from [Link]

  • Androgen receptor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Broeder, C. E., et al. (2003). In vivo 4-androstene-3,17-dione and 4-androstene-3β,17β-diol supplementation in young men. Medicine & Science in Sports & Exercise, 35(5), S134. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Catalysts, 13(11), 1461. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Gon-4-ene-3,17-dione, 10-methyl- (Trestolone)

Introduction Gon-4-ene-3,17-dione, 10-methyl-, more commonly known as Trestolone or 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and anabolic steroid that has garnered significant interest in the f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Gon-4-ene-3,17-dione, 10-methyl-, more commonly known as Trestolone or 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and anabolic steroid that has garnered significant interest in the fields of endocrinology and drug development.[1][2] Its unique pharmacological profile, characterized by high anabolic activity and a reduced risk of certain androgenic side effects compared to testosterone, makes it a compelling candidate for male hormonal contraception and androgen replacement therapy.[3] The efficacy and viability of Trestolone as a therapeutic agent are intrinsically linked to the efficiency and scalability of its chemical synthesis.

This guide provides a comprehensive comparison of the primary synthetic methodologies for Trestolone, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of two prominent semi-synthetic routes, offering detailed, step-by-step protocols and a critical analysis of their respective advantages and limitations. Our focus will be on the causality behind experimental choices, providing a framework for informed decision-making in the laboratory and in process development.

Methodology 1: Semi-Synthesis of Trestolone Acetate from 6-Dehydro-19-nortestosterone Acetate

This method represents a common and well-documented approach to Trestolone, proceeding through its acetate ester, a valuable prodrug. The key transformation is a highly stereoselective 1,6-conjugate addition of a methyl group to a dienone precursor.

Experimental Protocol

Step 1: Synthesis of 6-Dehydro-19-nortestosterone Acetate

The starting material for this route, 6-dehydro-19-nortestosterone acetate, can be prepared from nandrolone acetate through a bromination and dehydrobromination sequence. A chemoenzymatic approach has also been described, offering a more environmentally friendly alternative with a high yield.[4]

Step 2: 7α-Methylation of 6-Dehydro-19-nortestosterone Acetate

  • In a suitable reaction vessel, suspend 6-dehydro-19-nortestosterone acetate and anhydrous copper (II) acetate in anhydrous tetrahydrofuran (THF).

  • Cool the stirred slurry to between -45°C and -35°C.

  • Slowly add a solution of methylmagnesium chloride in THF over a minimum of three hours, maintaining the low temperature. The Grignard reagent, in the presence of the copper catalyst, facilitates the stereoselective 1,6-conjugate addition of the methyl group to the 7α-position.[5]

  • Upon completion of the addition, continue stirring the reaction mixture at the same temperature and monitor its progress by HPLC.

  • Quench the reaction by carefully adding 37% hydrochloric acid, ensuring the temperature remains below 10°C.

  • Maintain the mixture below 10°C for 30 minutes, then slowly add water.

  • Add heptane and allow the mixture to warm to ambient temperature.

  • Separate the aqueous layer and extract the product with heptane.

  • Combine the organic extracts and wash with a 25% ammonium hydroxide solution followed by purified water.

  • Distill the solvent under atmospheric pressure.

  • Add tert-butyl methyl ether and cool the mixture to induce crystallization of Trestolone Acetate.

  • Isolate the product by filtration and dry at 40-50°C. This procedure has been reported to yield Trestolone Acetate in approximately 78% with a high diastereomeric ratio (α:β = 99:1).[5]

Causality of Experimental Choices
  • Low-Temperature Reaction: The conjugate addition is performed at low temperatures to ensure high stereoselectivity, favoring the formation of the desired 7α-methyl epimer and minimizing the formation of the less biologically active 7β epimer.

  • Copper (II) Acetate Catalyst: The copper catalyst is crucial for directing the Grignard reagent to perform a 1,6-conjugate addition rather than a 1,2-addition to the carbonyl group.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is imperative, as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent and reduce the yield.

  • Controlled Quenching: The reaction is quenched with acid at low temperatures to neutralize the reaction mixture and prevent potential degradation of the product.

Visualization of the Synthetic Workflow

trestolone_acetate_synthesis start 6-Dehydro-19- nortestosterone Acetate reagents CH3MgCl, Cu(OAc)2 THF, -45 to -35°C start->reagents product Trestolone Acetate reagents->product workup 1. HCl quench 2. Extraction 3. Crystallization product->workup

Caption: Synthesis of Trestolone Acetate.

Methodology 2: Semi-Synthesis of 19-Nortestosterone Derivatives from Estrone via Birch Reduction

An alternative and historically significant route to the 19-nor steroid scaffold involves the Birch reduction of an aromatic A-ring, typically starting from estrone or its derivatives. This method provides access to 19-nortestosterone, which can then be further functionalized to yield Trestolone.

Experimental Protocol

Step 1: Preparation of Estradiol 3-Methyl Ether

Estrone can be reduced to estradiol, and the phenolic hydroxyl group can be methylated to protect it during the subsequent reduction of the aromatic ring.

Step 2: Birch Reduction of Estradiol 3-Methyl Ether

  • In a flask equipped for reactions in liquid ammonia, dissolve estradiol 3-methyl ether in a mixture of anhydrous dioxane and liquid ammonia.

  • Add lithium wire in portions with stirring. The dissolution of the alkali metal in liquid ammonia generates solvated electrons, which are the reducing species.

  • After the reduction is complete, quench the reaction by the slow addition of ethanol, followed by water.

  • Evaporate the ammonia and extract the product with ether and ethyl acetate.

  • Wash the organic extracts with water, dry, and evaporate the solvent to yield the dihydro derivative.

Step 3: Hydrolysis to 19-Nortestosterone

  • Reflux the crude dihydro derivative in a mixture of methanol and hydrochloric acid. This step hydrolyzes the enol ether intermediate to the α,β-unsaturated ketone, 19-nortestosterone.

  • Isolate the crude 19-nortestosterone by extraction.

Step 4: Oxidation to 19-Nor-Δ4-androstene-3,17-dione

  • Dissolve the crude 19-nortestosterone in glacial acetic acid.

  • Treat the solution with chromium trioxide in aqueous acetic acid at room temperature. This selectively oxidizes the 17β-hydroxyl group to a ketone.

  • Work up the reaction to isolate 19-nor-Δ4-androstene-3,17-dione. This intermediate can then be subjected to a 7α-methylation, similar to the process described in Methodology 1, followed by selective reduction of the 17-keto group to afford Trestolone.

Causality of Experimental Choices
  • Birch Reduction: This powerful reaction is uniquely suited for the partial reduction of aromatic rings, providing access to non-aromatic cyclic dienes which are versatile synthetic intermediates.

  • Proton Source: The presence of an alcohol (ethanol) in the Birch reduction is crucial to protonate the radical anion intermediates, leading to the desired dihydro product.

  • Acidic Hydrolysis: The enol ether intermediate formed during the Birch reduction is sensitive to acid and is readily hydrolyzed to the more stable α,β-unsaturated ketone.

  • Chromium Trioxide Oxidation: This is a classic and effective method for the oxidation of secondary alcohols to ketones in steroid chemistry.

Visualization of the Synthetic Workflow

nortestosterone_synthesis start Estrone step1 Reduction & Methylation start->step1 intermediate1 Estradiol 3-Methyl Ether step1->intermediate1 step2 Birch Reduction (Li, NH3, EtOH) intermediate1->step2 intermediate2 Dihydro Intermediate step2->intermediate2 step3 Acid Hydrolysis intermediate2->step3 product1 19-Nortestosterone step3->product1 step4 CrO3 Oxidation product1->step4 product2 19-Nor-Δ4-androstene- 3,17-dione step4->product2

Caption: Synthesis of 19-Nortestosterone scaffold.

Comparative Analysis

ParameterMethodology 1 (from 6-Dehydro-19-nortestosterone Acetate)Methodology 2 (from Estrone)
Starting Material 6-Dehydro-19-nortestosterone AcetateEstrone
Key Reactions Grignard (1,6-conjugate addition)Birch Reduction, Oxidation
Number of Steps Fewer steps from the dienone precursorMore steps from estrone
Overall Yield High (e.g., 78% for the methylation step)[5]Moderate (e.g., 70-77% for 19-nortestosterone from estradiol methyl ether)[6]
Stereoselectivity High for 7α-methylationHigh for the reduction and subsequent reactions
Reagents & Conditions Requires cryogenic temperatures and air-sensitive reagents (Grignard)Requires handling of liquid ammonia and alkali metals
Scalability Potentially more straightforward for large-scale productionMay present challenges in handling large volumes of liquid ammonia
Purification Crystallization is often effectiveMay require chromatographic purification

Decision-Making Flowchart

decision_flowchart start Choice of Synthetic Route for Trestolone q1 Is 6-Dehydro-19-nortestosterone Acetate readily available? start->q1 method1 Methodology 1: Direct 7α-methylation q1->method1 Yes q2 Is large-scale synthesis with liquid ammonia feasible? q1->q2 No method2 Methodology 2: From Estrone via Birch Reduction q2->method2 Yes consider Consider alternative starting materials or synthesis of the intermediate q2->consider No

Caption: Choosing a synthetic route for Trestolone.

Conclusion

The synthesis of Trestolone can be approached through several semi-synthetic routes, with the choice of methodology often dictated by the availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory. The direct 7α-methylation of a 6-dehydro-19-nortestosterone derivative offers a more convergent and potentially higher-yielding route, provided the starting dienone is accessible. Conversely, the synthesis from estrone via a Birch reduction provides a more classical and well-established pathway to the 19-nor steroid core, which can then be further elaborated to Trestolone. Both methods require careful control of reaction conditions to achieve the desired stereochemistry and purity. As research into the therapeutic applications of Trestolone continues, the development of even more efficient, cost-effective, and environmentally benign synthetic strategies will remain a critical area of investigation.

References

  • Trestolone acetate - Grokipedia. (n.d.).
  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5360-5365.
  • Me0 & - RSC Publishing. (n.d.). Retrieved March 29, 2026, from [Link]

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5360-5365.
  • THE BIRCH REDUCTION OF STEROIDS. A REVIEW. (2009, February 11). Taylor & Francis.
  • Global Steroid Starting Material Market Insights - Industry Share, Sales Projections, and Demand Outlook 2026-2032 - QY Research. (2026, March 11). Retrieved March 29, 2026, from [Link]

  • Trestolone - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Novel process for preparation of 19-norsteroids. (2018).
  • Oppenauer Oxidation and Dakin Reaction - Pharmaguideline. (n.d.). Retrieved March 29, 2026, from [Link]

  • Process for the preparation of 19-norandrostenedione, intermediate of 19-norandrostenedione and processes for its preparation. (n.d.).
  • Steroid Hormone Raw Materials and Intermediates 2026-2033 Overview: Trends, Competitor Dynamics, and Opportunities. (2026, January 7). Retrieved March 29, 2026, from [Link]

  • Oppenauer Oxidation Mechanism - BYJU'S. (2019, August 30). Retrieved March 29, 2026, from [Link]

  • New Insights on Steroid Biotechnology - PMC. (n.d.). Retrieved March 29, 2026, from [Link]

  • What is Oppenauer Oxidation? (n.d.). Retrieved March 29, 2026, from [Link]

  • Oppenauer oxidation - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Stereocontrolled synthesis of the four 16-hydroxymethyl-19-nortestosterone isomers and their antiproliferative activities | Request PDF. (n.d.). Retrieved March 29, 2026, from [Link]

  • Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2. Journal of the American Chemical Society, 76(16), 4092-4094.
  • A Chemoenzymatic Strategy for the Synthesis of Steroid Drugs Enabled by P450 Monooxygenase-Mediated Steroidal Core Modification | ACS Catalysis. (2022, February 16). Retrieved March 29, 2026, from [Link]

  • Biosynthesis and Industrial Production of Androsteroids - MDPI. (2020, September 3). Retrieved March 29, 2026, from [Link]

  • The preparation method of 6 dehydrogenation nandrolone acetates. (2017).
  • A Designed Chemoenzymatic Route for Efficient Synthesis of 6-Dehydronandrolone Acetate: A Key Precursor in the Synthesis of C7-Functionalized Steroidal Drugs | ACS Catalysis. (2023, September 25). Retrieved March 29, 2026, from [Link]

  • Swolverine. (2025, May 22). Equipoise vs Trestolone (MENT): Unveiling the Ultimate Comparison for. Retrieved March 29, 2026, from [Link]

  • Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC. (n.d.). Retrieved March 29, 2026, from [Link]

  • Process for the preparation of 19-norsteroids. (n.d.).
  • Novel stereoselective synthesis of 7beta-methyl-substituted 5-androstene deriv
  • How to recrystallize an oily compound after column chromatography ? | ResearchGate. (2022, September 8). Retrieved March 29, 2026, from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved March 29, 2026, from [Link]

  • A regio- and stereoselective α-methylation of γ,δ-epoxy-α,β-unsaturated esters with a Me2Zn–CuCN reagent - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 29, 2026, from [Link]

  • Chemoselective α-Methylenation of Aromatic Ketones Using the NaAuCl4/Selectfluor/DMSO System - Organic Chemistry Portal. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

Validation

High-Resolution LC-MS/MS Strategies for Androstenedione (Gon-4-ene-3,17-dione, 10-methyl-) Metabolite Identification: A Comparative Guide

Introduction to the Analytical Challenge "Gon-4-ene-3,17-dione, 10-methyl-" is the systematic IUPAC nomenclature for Androstenedione (A4) , a critical 19-carbon steroid hormone precursor produced primarily in the adrenal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

"Gon-4-ene-3,17-dione, 10-methyl-" is the systematic IUPAC nomenclature for Androstenedione (A4) , a critical 19-carbon steroid hormone precursor produced primarily in the adrenal glands and gonads[1]. As an intermediate in the steroidogenesis pathway, it is rapidly converted into active androgens (e.g., testosterone) and estrogens (e.g., estrone) via highly regulated enzymatic processes[2].

For drug development professionals and clinical researchers, identifying and confirming Androstenedione metabolites presents a unique analytical challenge. Steroid hormones exist at ultra-low physiological concentrations (pg/mL to ng/mL), possess rigid, structurally similar backbones, and frequently share identical molecular weights (isobaric isomers)[3][4]. Consequently, traditional immunoassays suffer from severe cross-reactivity[3]. Modern metabolite identification relies on High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).

This guide objectively compares the leading hardware platforms and chromatographic chemistries used to resolve and quantify the complex metabolome of Androstenedione.

Pathway DHEA DHEA A4 Androstenedione (Gon-4-ene-3,17-dione, 10-methyl-) DHEA->A4 3β-HSD Testo Testosterone A4->Testo 17β-HSD Estrone Estrone A4->Estrone Aromatase (CYP19A1) OHA 11β-Hydroxyandrostenedione A4->OHA CYP11B1

Androstenedione (Gon-4-ene-3,17-dione, 10-methyl-) metabolic pathway.

Core Comparison I: HRMS Platforms (Orbitrap vs. Q-TOF)

When conducting untargeted metabolomics or identifying novel Phase II conjugates (e.g., glucuronides and sulfates) of Androstenedione, researchers must choose between two primary HRMS architectures: Orbitrap and Quadrupole Time-of-Flight (Q-TOF) .

The Causality of Mass Analyzer Selection
  • Orbitrap Systems (e.g., Q-Exactive): Orbitraps trap ions in an electrostatic field, measuring their oscillation frequency to determine the mass-to-charge ratio ( m/z ). This mechanism provides unparalleled mass resolving power (up to 500,000 FWHM), allowing researchers to separate near-isobaric background matrix interferences from true steroid metabolites[5]. However, the time required to achieve this resolution results in slower scan speeds, which can be detrimental when attempting to acquire sufficient data points across narrow UHPLC peaks.

  • Q-TOF Systems: Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes them to reach the detector. While they max out at lower resolutions (~40,000 to 100,000 FWHM), their acquisition rates are exceptionally fast (up to 100 Hz). This speed makes Q-TOF the superior choice for coupling with Ion Mobility Spectrometry (IMS), which adds a dimension of separation based on the collisional cross-section (CCS) of the steroid, effectively separating co-eluting isomers before they reach the mass analyzer[6].

Performance Data Summary
FeatureOrbitrap (Hybrid Quadrupole-Orbitrap)Q-TOF (Quadrupole Time-of-Flight)
Mass Resolution Ultra-High (140,000 - 500,000 FWHM)High (40,000 - 100,000 FWHM)
Mass Accuracy < 1 to 3 ppm< 2 to 5 ppm[4]
Scan Speed Moderate (12 - 40 Hz)Very Fast (up to 100 Hz)
Isomer Separation Relies entirely on front-end UHPLC separation.Can be coupled with Drift Tube Ion Mobility (LC-IM-MS)[6].
Best Use Case Deep untargeted profiling in complex matrices (e.g., urine)[5].High-throughput screening and Phase II conjugate discovery[6].

Core Comparison II: UHPLC Column Selectivity (C18 vs. Biphenyl)

Because HRMS cannot differentiate between structural isomers with identical chemical formulas (e.g., 11-deoxycorticosterone and 17-hydroxyprogesterone, both m/z 331.22)[4], chromatographic separation is the ultimate arbiter of data integrity.

The Causality of Stationary Phase Chemistry
  • C18 (Octadecylsilane): The traditional workhorse of LC-MS/MS. C18 relies purely on dispersive hydrophobic interactions. While it provides excellent general retention and ruggedness for a broad panel of steroids, it frequently fails to baseline-resolve critical isobaric pairs, leading to overlapping peaks and overestimation of metabolite concentrations[7].

  • Biphenyl: Biphenyl stationary phases feature two phenyl rings separated by a single bond. This chemistry introduces π−π (aromatic) and weak dipole interactions alongside standard hydrophobicity. The electron-dense π clouds of the biphenyl rings interact differentially with the rigid, conjugated double bonds of Androstenedione and its metabolites. Experimental data shows that biphenyl columns dramatically increase peak capacity and resolution for structural isomers compared to C18 columns under identical gradient conditions[8].

Selectivity Comparison
ParameterC18 Core-Shell ColumnBiphenyl Core-Shell Column
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + Aromatic ( π−π )
Isomer Resolution Moderate (Often co-elutes critical pairs)[7]Superior (Baseline resolves isobaric steroids)[8]
Matrix Interference Lower background noise in serum[9]Slightly higher susceptibility to polar lipid interference.
Optimal Analytes Broad panels of non-isobaric steroids.Estrogens, Androstenedione isomers, and closely related androgens[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in metabolite confirmation, the following protocol utilizes a self-validating system. By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) at the very first step, any downstream failure in extraction efficiency or MS ion suppression is immediately quantifiable.

Step 1: Sample Preparation & Internal Standardization
  • Aliquot 200 µL of biological sample (plasma/serum or urine) into a 96-well plate.

  • Self-Validation Step: Spike 10 µL of a SIL-IS mixture (e.g., Androstenedione-d3, Testosterone-d3, Estrone-d4) into every sample. Mechanistic note: Because the SIL-IS shares the exact physicochemical properties of the target metabolite, any deviation in its final peak area serves as an internal audit for matrix effects and recovery losses.

  • Pre-treat the sample with 200 µL of 0.1 M Zinc Sulfate to precipitate binding proteins, followed by centrifugation at 10,000 x g for 10 minutes[3].

Step 2: Solid Phase Extraction (SPE)
  • Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load the protein-precipitated supernatant onto the SPE plate.

  • Wash with 1 mL of 5% Methanol in water to elute polar interferences (salts, small peptides).

  • Elute the steroid fraction using 2 x 500 µL of 100% Methanol[4].

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 30% Methanol).

Step 3: UHPLC-HRMS Acquisition
  • Chromatography: Inject 5 µL onto a Biphenyl core-shell column (2.6 µm, 100 x 2.1 mm) maintained at 40°C.

  • Mobile Phases: Phase A (Water + 0.1 mM Ammonium Fluoride to enhance ionization) and Phase B (Methanol).

  • Gradient: Run a ballistic gradient from 30% B to 80% B over 4.5 minutes to resolve isobaric metabolites[9].

  • Detection: Operate the HRMS in positive/negative switching electrospray ionization (ESI) mode. Extract exact mass chromatograms with a mass tolerance window of 5 ppm.

Workflow Sample Biological Sample Spike Add Stable Isotope IS Sample->Spike SPE Solid Phase Extraction Spike->SPE LC UHPLC (Biphenyl) SPE->LC MS HRMS Detection LC->MS Data Metabolite Confirmation MS->Data

Self-validating LC-HRMS workflow for steroid metabolite identification.

References

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Human Adrenal Vein 19-Carbon Steroids Before and After ACTH Stimulation. nih.gov.[Link]

  • Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. mdpi.com.[Link]

  • Untargeted Metabolomics in Doping Control: Detection of New Markers of Testosterone Misuse by Ultrahigh Performance Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. acs.org.[Link]

  • UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction. nih.gov.[Link]

  • Rapid Annotation Strategy for in Vivo Phase II Metabolites of Anabolic–Androgenic Steroids Using Liquid Chromatography–Ion Mobility–Mass Spectrometry. nih.gov.[Link]

  • B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. oup.com.[Link]

  • Quantitation of Endogenous Steroids in Serum Using Dried Blood Spot Serum Separator Card and Triple Quadrupole Mass Spectrometry. shimadzu.com.[Link]

Sources

Comparative

Structural Analogues of 18-Norandrostenedione (10-Methylgon-4-ene-3,17-dione): A Comparative Guide on Steroid Scaffold Activity

Introduction to the Scaffold In steroid chemistry and drug development, Gon-4-ene-3,17-dione, 10-methyl- (systematically referred to as 18-norandrost-4-ene-3,17-dione ) represents a highly specialized structural scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

In steroid chemistry and drug development, Gon-4-ene-3,17-dione, 10-methyl- (systematically referred to as 18-norandrost-4-ene-3,17-dione ) represents a highly specialized structural scaffold. Characterized by the retention of the C10 methyl group (C19) and the critical absence of the C13 angular methyl group (C18) 1, this molecule deviates significantly from standard endogenous androgens. Removing the C18 methyl profoundly alters the steric landscape and conformational flexibility of the steroid D-ring. This structural shift dictates the molecule's interaction profile with steroidogenic enzymes (such as aromatase) and nuclear receptors (Androgen Receptor[AR] and Progesterone Receptor [PR]), making it a vital comparative model and synthetic intermediate in medicinal chemistry.

Section 1: Structure-Activity Relationship (SAR) & Scaffold Comparison

When evaluating 18-norandrostenedione against its structural analogues, the causality of biological activity is primarily governed by the presence, absence, or substitution of the angular alkyl groups at the C10 and C13 positions.

  • Androstenedione (C10-CH₃, C13-CH₃): The standard endogenous precursor. The presence of both methyl groups provides the optimal rigid geometry required for high-affinity AR binding and serves as the ideal substrate for aromatase-mediated conversion to estrone.

  • 19-Norandrostenedione (C13-CH₃ only): Lacking the C10 methyl flattens the A/B ring junction. This conformational flattening significantly increases the anabolic-to-androgenic ratio and alters the binding kinetics, reducing its aromatization potential compared to classical androgens 2.

  • 18-Norandrostenedione (C10-CH₃ only): The absence of the C13 methyl destabilizes the typical D-ring envelope conformation required to anchor into the AR ligand-binding domain. Consequently, it functions as a weak androgen but serves as a highly valuable intermediate for synthesizing specialized progestins 1.

  • 13-Ethyl-gonanes (e.g., 13β-ethyl-15α-hydroxy-18-norandrost-4-ene-3,17-dione): Replacing the missing C13 methyl with a bulkier ethyl group drastically shifts the pharmacological profile. The extended hydrophobic bulk at C13 perfectly exploits a specific hydrophobic pocket in the PR, leading to potent progestational activity (acting as precursors for contraceptives like gestodene and desogestrel) while virtually eliminating androgenicity 3, 4.

SAR_Logic Base Gon-4-ene-3,17-dione Scaffold C10 + C10 Methyl (18-Norandrostenedione) Base->C10 Alters Aromatase Affinity C13 + C13 Methyl (19-Norandrostenedione) Base->C13 Increases Anabolic Ratio C10_C13 + C10 & C13 Methyls (Androstenedione) Base->C10_C13 Standard Androgen Precursor C13_Ethyl + C13 Ethyl (Gestodene Precursors) Base->C13_Ethyl Shifts to Progestational Activity

Structure-Activity Relationship (SAR) logic of gonane scaffold modifications.

Section 2: Quantitative Performance Data

To objectively compare these scaffolds, the table below summarizes their Relative Binding Affinities (RBA) and enzymatic interactions.

Note: Data represents normalized relative binding affinities compiled from standard competitive in vitro assays (Testosterone = 100% for AR; Promegestone = 100% for PR).

Steroid AnalogueAR RBA (%)PR RBA (%)Aromatase IC₅₀ (µM)Primary Pharmacological Utility
Androstenedione ~2 - 3< 1SubstrateEndogenous hormone precursor
19-Norandrostenedione ~15 - 20~5> 50Anabolic/Androgenic scaffold
18-Norandrostenedione < 1< 1~12Synthetic intermediate / Weak inhibitor
13β-Ethyl-gon-4-ene-3,17-dione < 5> 150N/AHigh-potency progestin precursor

Section 3: Self-Validating Experimental Protocols

To accurately evaluate the receptor and enzymatic affinities of 18-norandrostenedione against its analogues, researchers must employ rigorous, self-validating assays. The protocols below are designed to optimize signal-to-noise ratios and account for non-specific binding (NSB).

Protocol 1: Competitive Radioligand Binding Assay (AR/PR)

Causality of Design: To determine true receptor affinity without the confounding variable of metabolic degradation, assays must be performed at 4°C using metabolically stable radioligands (e.g., [³H]-R1881 for AR). Sodium molybdate is strictly required in the buffer; it acts as a phosphatase inhibitor that stabilizes the unactivated, non-transformed steroid-receptor complex, preventing rapid dissociation during the charcoal separation phase.

  • Tissue Preparation: Homogenize target tissue (rat prostate for AR; rabbit uterus for PR) in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, 20 mM sodium molybdate, pH 7.4). Ultracentrifuge at 105,000 × g for 1 hour to isolate the cytosolic fraction.

  • Incubation Setup: Aliquot 200 µL of cytosol per tube. Add a saturating concentration (1 nM) of [³H]-R1881 (for AR) or [³H]-Promegestone (for PR).

  • Competition Gradient: Add the unlabeled test analogues (e.g., 18-norandrostenedione) in a concentration gradient ranging from 10⁻¹⁰ to 10⁻⁵ M. Self-Validation Step: Always include a control tube with a 1000-fold excess of unlabeled ligand to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the mixture for 18 hours at 4°C to ensure thermodynamic equilibrium is reached without receptor degradation.

  • Separation: Add 500 µL of dextran-coated charcoal (DCC) suspension for exactly 10 minutes to adsorb unbound free steroids. Centrifuge at 3000 × g for 15 minutes at 4°C.

  • Quantification: Decant the supernatant (containing the bound fraction) into scintillation vials and measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Aromatase Interaction Assay (Tritiated Water Release)

Causality of Design: Because 18-norandrostenedione lacks the C13 methyl, its orientation in the aromatase active site is structurally compromised. The tritiated water release assay specifically measures the stereospecific elimination of the 1β-hydrogen during the aromatization of[1β-³H]-androstenedione. If an analogue acts as a competitive inhibitor, it will proportionally reduce the release of ³H₂O into the aqueous phase, providing a direct, continuous readout of enzymatic interference.

  • Enzyme Preparation: Isolate human placental microsomes and suspend them in 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine the microsomes, 50 nM of[1β-³H]-androstenedione (as the radiolabeled substrate), and varying concentrations of the test analogue (10 nM to 100 µM).

  • Initiation: Add NADPH (2 mM final concentration) to initiate the cytochrome P450-mediated reaction. Incubate in a shaking water bath at 37°C for exactly 15 minutes.

  • Quenching: Stop the reaction abruptly by adding 10% trichloroacetic acid (TCA) to denature the aromatase enzyme.

  • Extraction (Self-Validation): Add 5 mL of chloroform and vortex vigorously to extract all unreacted hydrophobic steroids. The aqueous phase will exclusively retain the released ³H₂O.

  • Analysis: Treat a 1 mL aliquot of the aqueous phase with a 5% dextran-coated charcoal pellet to remove any residual micro-traces of unreacted steroid. Centrifuge, extract the supernatant, and count via liquid scintillation.

Workflow Step1 1. Microsome Preparation (Placental Aromatase) Step2 2. Incubation with [1β-³H]-Androstenedione + Test Analogue Step1->Step2 Step3 3. Reaction Quenching (10% TCA Addition) Step2->Step3 Step4 4. Extraction of Unreacted Steroids (Chloroform) Step3->Step4 Step5 5. Radiometric Counting of Aqueous Phase (³H₂O Release) Step4->Step5

Step-by-step workflow for the tritiated water release aromatase assay.

References

  • Davioud, E., Schambel, P., Viger, A., & Marquet, A. "An improved synthesis of 18-norandrost-4-ene-3,17-dione." Steroids.
  • Liao, S., et al. "Steroid Structure and Androgenic Activity." Journal of Biological Chemistry.
  • "A partial synthesis of 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol (desogestrel) based upon intramolecular oxidation of an 11β-hydroxy-19-norsteroid to the 18 → 11β-lactone." ResearchGate.
  • "CAS 60919-46-2: (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione." CymitQuimica.

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Standards of 19-Norandrostenedione

For researchers, scientists, and drug development professionals engaged in the study of anabolic androgenic steroids, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the study of anabolic androgenic steroids, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of analytical standards for 19-Norandrostenedione, a synthetic anabolic steroid and a precursor to nandrolone. We will delve into the critical aspects of commercially available reference materials and compare the primary analytical techniques for their characterization and quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a key comparator, we will reference Androstenedione, a closely related endogenous steroid, to highlight analytical nuances.

Introduction to 19-Norandrostenedione and the Imperative of High-Purity Standards

19-Norandrostenedione, systematically known as estr-4-ene-3,17-dione, and sometimes referred to by the user-provided term "Gon-4-ene-3,17-dione, 10-methyl-", is a significant compound in both pharmaceutical research and anti-doping analysis.[1][2] Its role as a direct metabolic precursor to the potent anabolic-androgenic steroid, nandrolone, necessitates its accurate detection and quantification.[3] The integrity of any research or regulatory finding hinges on the quality of the analytical standards used. A high-purity, well-characterized reference standard is the cornerstone of a self-validating analytical system, ensuring traceability, comparability, and confidence in the results.

Comparison of Commercially Available Analytical Standards

The selection of an appropriate analytical standard is the first critical decision in the analytical workflow. The table below compares the specifications of commercially available standards for 19-Norandrostenedione and its comparator, Androstenedione.

Feature19-Norandrostenedione (Bolandione)Androstenedione
Synonyms Estr-4-ene-3,17-dione, Bolandione4-Androstene-3,17-dione
CAS Number 734-32-7[1]63-05-8[4]
Molecular Formula C₁₈H₂₄O₂[1]C₁₉H₂₆O₂[4]
Molecular Weight 272.4 g/mol [1]286.4 g/mol [5]
Purity Typically ≥98%[1][6]≥98% (HPLC)
Format Crystalline solid, solution in acetonitrile[1][4]Crystalline solid, solution in acetonitrile[1][4][7]
Suppliers Cayman Chemical, LGC Standards, Sapphire Bioscience[1][7][8]Cerilliant, LGC Standards, Cayman Chemical, Sigma-Aldrich[1][4][9]
Storage -20°C for solid, Freeze for solution[1][1]Room temperature or freeze for solutions[1]
Regulatory Status US DEA Schedule III[1][2]US DEA Schedule III[5]

Expert Insight: The choice between a solid standard and a certified solution depends on the application. Solid standards offer flexibility for preparing custom concentrations, while certified solutions provide convenience and reduce preparation errors, making them ideal for routine analyses and as controls in validated methods.[1] The availability of isotopically labeled standards, such as Androstene-3,17-dione-2,3,4-¹³C₃, is crucial for quantitative analysis by mass spectrometry, enabling accurate correction for matrix effects and extraction losses.[10]

Analytical Methodologies: A Comparative Overview

The following sections detail the experimental protocols for the three primary analytical techniques used to characterize and quantify 19-Norandrostenedione and Androstenedione. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of steroid standards and for their quantification in various matrices. A reverse-phase method is typically employed for these moderately polar compounds.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., LiChrospher 100 RP-18, 250 x 4.6 mm, 5 µm) is a common choice due to its versatility and robustness in separating steroids.[11]

  • Mobile Phase: A gradient of acetonitrile and water is effective. A typical gradient might start at 30% acetonitrile and increase to 60% over 30 minutes.[11] This gradient allows for the elution of a range of steroid polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (240 nm for 19-Norandrostenedione, 243 nm for Androstenedione).[1][4]

  • Sample Preparation: The analytical standard is accurately weighed and dissolved in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

Causality of Choices: The C18 stationary phase provides excellent hydrophobic retention for the steroid backbone. The acetonitrile/water mobile phase is chosen for its UV transparency and good solvating properties for steroids. A gradient elution is preferred over isocratic elution to ensure good separation of potential impurities with different polarities and to shorten the analysis time. UV detection is a simple and robust method for these compounds due to the presence of a chromophore in their structure.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Inject Inject Sample Column C18 Column Inject->Column Detect UV Detector (240/243 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: HPLC workflow for purity assessment of steroid standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like steroids. It is widely used in anti-doping analysis for its high sensitivity and specificity.[12]

Experimental Protocol: GC-MS Identification and Quantification

  • Derivatization (Crucial Step): Steroids often require derivatization to improve their volatility and thermal stability for GC analysis. A common method is silylation, for example, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[13] This step replaces active hydrogens on hydroxyl and keto groups with trimethylsilyl (TMS) groups.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity and specificity).

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.

  • Carrier Gas: Helium or hydrogen.[14]

  • Temperature Program: A temperature gradient is essential for separating a mixture of steroids. A typical program might start at 150°C and ramp up to 300°C.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Causality of Choices: Derivatization is critical because it blocks polar functional groups, reducing adsorption on the column and improving peak shape and thermal stability. The non-polar column separates compounds based on their boiling points, which are influenced by molecular weight and shape. The temperature program allows for the separation of compounds with a wide range of volatilities. EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Solution Derivatize Derivatization (e.g., TMS) Standard->Derivatize Inject Inject Derivatized Sample GC GC Separation Inject->GC MS MS Detection (EI) GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum MS->Spectrum Identify Identify & Quantify Spectrum->Identify

Caption: GC-MS workflow for the analysis of steroid standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and purity determination of organic molecules, including steroids. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of an analytical standard.

Experimental Protocol: NMR Structural Confirmation

  • Sample Preparation: A few milligrams of the analytical standard are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion, which is crucial for resolving the complex proton signals in the steroid skeleton.

  • ¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to consider are the number of scans for adequate signal-to-noise and the relaxation delay to ensure accurate integration for quantitative purposes (qNMR).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Causality of Choices: The choice of deuterated solvent is important to avoid large solvent signals that can obscure the analyte signals. High-field NMR is necessary because the proton spectra of steroids are often crowded with overlapping signals. ¹H NMR provides information on the number and type of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments provide through-bond connectivity information, which is essential for piecing together the complex steroid structure.

Visualization of the NMR Logic

NMR_Logic cluster_sample Sample cluster_experiments NMR Experiments cluster_info Structural Information Standard Steroid Standard H1 1H NMR Standard->H1 C13 13C NMR Standard->C13 TwoD 2D NMR (COSY, HSQC, HMBC) Standard->TwoD Proton_Env Proton Environment & Connectivity H1->Proton_Env Carbon_Skel Carbon Skeleton C13->Carbon_Skel Full_Structure Unambiguous Structure & Purity TwoD->Full_Structure Proton_Env->Full_Structure Carbon_Skel->Full_Structure

Caption: Logical flow of information in NMR-based structural elucidation.

Conclusion and Recommendations

The reliable analysis of 19-Norandrostenedione is critical for both research and regulatory purposes. This guide has provided a comparative overview of commercially available analytical standards and the principal analytical techniques for their characterization.

  • For routine quantification, especially in complex matrices, LC-MS/MS or GC-MS are the methods of choice due to their high sensitivity and selectivity. The use of isotopically labeled internal standards is highly recommended for the most accurate results.

  • For the initial characterization and purity assessment of a new batch of analytical standard, a combination of HPLC-UV, GC-MS, and NMR is essential. This multi-technique approach provides orthogonal information, leading to a comprehensive and robust characterization of the reference material.

By understanding the principles behind the analytical methodologies and the importance of high-quality reference standards, researchers can ensure the scientific integrity of their work and contribute to the development of safe and effective pharmaceuticals and robust anti-doping programs.

References

  • Cerilliant Corporation. Androstenedione Certified Reference Material. Available from: [Link]

  • Valdés, E., Vargas, M., & Mancilla, J. (2006). A Novel Reverse Phase HPLC Method to Separate and Quantify Androstenedione and Its Stereospecific Hydroxyaromatic Derivatives.
  • PubChem. Androstenedione. National Center for Biotechnology Information. Available from: [Link]

  • WADA. Development of an analytical method for 19-Norandrosterone, Boldenone, and Formestane in urine by on-line-coupling of LC-GC-MS and LC-GC-IRMS. Available from: [Link]

  • PubChem. (+)-Estr-4-ene-3,17-dione. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Table 1 NMR data for 1α-OH-androstenedione (600 MHz for 1 H NMR and 150... Available from: [Link]

  • T3DB. Androstenedione (T3D4240). The Toxin and Toxin Target Database. Available from: [Link]

  • Axios Research. Androstenedione. Available from: [Link]

  • Wikipedia. Bolandione. Available from: [Link]

  • PubMed. Determination of steroid hormones in blood by GC-MS/MS. Available from: [Link]

  • ResearchGate. (a) HPLC chromatogram of androstenedione. Available from: [Link]

  • PubChem. (+)-Estr-4-ene-3,17-dione. National Center for Biotechnology Information. Available from: [Link]

  • NP-MRD. Showing NP-Card for Androsterone (NP0002785). The Natural Products Magnetic Resonance Database. Available from: [Link]

  • PubMed. Quantitative Determination of Metabolic Products of 19-norandrostenediol in Human Plasma Using Gas chromatography/mass Spectrometry. Available from: [Link]

  • Journal of Analytical Toxicology. Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement. Available from: [Link]

  • Clinical Chemistry. B-182 Development and validation of an LC-MS/MS assay for simultaneous measurement of serum androstenedione and 17-hydroxyprogesterone in serum. Available from: [Link]

  • Agilent Technologies. Hydrogen Carrier Gas for GC/MS/MS Analysis of Steroids in Urine in Under 10 Minutes. Available from: [Link]

  • SpringerLink. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Available from: [Link]

  • ResearchGate. (a) HPLC chromatogram of androstenedione. Available from: [Link]

  • WADA. Quantification of 19-Norandrosterone and 19-Noretiocholanolone conjugates in plasma and urine samples by LC/MS/MS: Metabolic studies with nandrolone. Available from: [Link]

  • Journal of Endocrinology. (19-norandrostenedione) in porcine ovarian follicular fluid using high performance liquid chromatography and capillary. Available from: [Link]

  • PubMed. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement. Available from: [Link]

  • ACS Publications. The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Available from: [Link]

  • Diva-portal.org. Implementation of 19-norandrosterone origin detection in urine by GC/C/IRMS. Available from: [Link]

  • ResearchGate. Ion chromatograms of the nutritional supplement analyzed by GC-MS. Each.... Available from: [Link]

  • SWGDRUG.org. 19-Norandrost-4-ene-3 -ol-17-one. Available from: [Link]

  • PubMed. δ13 C values of urinary 19-norandrosterone in antidoping samples and potential for adverse findings from boar offal consumption. Available from: [Link]

  • PubMed. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Gon-4-ene-3,17-dione, 10-methyl-

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Gon-4-ene-3,17-dione, 10-methyl-. As a potent, hormonally active synthetic steroid, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Gon-4-ene-3,17-dione, 10-methyl-. As a potent, hormonally active synthetic steroid, this compound requires meticulous handling to prevent occupational exposure and ensure laboratory safety. The principles outlined here are grounded in established safety standards from organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment: Understanding the "Why"

Gon-4-ene-3,17-dione, 10-methyl-, and analogous steroidal compounds, are potent, biologically active molecules. The primary risks are not from immediate corrosivity but from their ability to interfere with human endocrine pathways, even at low concentrations.[1][2] Similar compounds are suspected carcinogens and may pose reproductive hazards, potentially damaging fertility or an unborn child.[3][4]

Routes of Exposure:

  • Inhalation: The highest risk is associated with handling the compound as a powder (e.g., weighing, transferring). Fine particles can become airborne and easily inhaled.[3]

  • Dermal Absorption: Direct skin contact can lead to systemic absorption.

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

Given these risks, a multi-barrier approach is non-negotiable. This begins with engineering controls (e.g., chemical fume hoods, ventilated balance enclosures, or glove boxes) as the primary line of defense, with Personal Protective Equipment (PPE) serving as the critical final barrier.[5][6][7]

The Core PPE Protocol: A Head-to-Toe Barrier System

The selection of PPE is dictated by a thorough risk assessment of the specific procedure being performed.[8][9] The following protocol outlines the minimum requirements for handling Gon-4-ene-3,17-dione, 10-methyl-.

Respiratory Protection

The goal is to prevent inhalation of aerosolized powder. The choice of respirator depends on the scale and nature of the work.

  • Minimum (for handling solutions): While a respirator may not be mandatory when handling dilute solutions within a certified chemical fume hood, it is good practice to have one available.

  • Required (for handling powders/solids): When weighing or transferring the solid compound, respiratory protection is mandatory.[3]

    • N95/FFP2 Respirator: Sufficient for small quantities handled within a ventilated enclosure.

    • Half-Mask Elastomeric Respirator with P100/FFP3 Cartridges: Offers a better facial seal and higher filtration efficiency, recommended for frequent handling of powders.

    • Powered Air-Purifying Respirator (PAPR): The gold standard for high-potency compounds, required for handling large quantities or when engineering controls are insufficient.[6][10][11] PAPRs provide a higher protection factor and are more comfortable for extended use.

Eye and Face Protection

Standard laboratory eye protection is mandatory at all times.

  • ANSI Z87.1-rated Safety Glasses with Side Shields: The absolute minimum for any work in the lab.

  • Chemical Splash Goggles: Required when there is any risk of splashes, particularly when working with solutions outside of a fume hood.[12]

  • Face Shield: Must be worn in addition to safety glasses or goggles during procedures with a high risk of splashing or aerosol generation, such as sonicating solutions or during large-volume transfers.[9][12]

Hand Protection

Double-gloving is essential to protect against permeation and to allow for safe doffing.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A second, chemical-resistant nitrile glove. The outer glove is considered the primary contaminated layer. If it becomes compromised, it can be removed and replaced without exposing the skin.

Causality: Potent compounds can permeate single gloves. The double-gloving technique ensures that the inner glove remains clean, protecting the handler's skin during the critical process of removing contaminated PPE.

Body Protection

Protecting skin and personal clothing from contamination is crucial.

  • Disposable Gown: A solid-front, back-closing disposable gown with long sleeves and tight-fitting cuffs is required. This provides superior protection to a standard lab coat, which may have openings in the front.

  • Shoe Covers: Disposable shoe covers should be used, especially in areas where the powder is handled, to prevent tracking contamination out of the laboratory.

  • Closed-toe Shoes: Non-negotiable in any laboratory setting.[12]

Procedural Guidance: PPE in Action

Properly using PPE is as important as selecting it. The sequence of donning (putting on) and doffing (taking off) is designed to minimize cross-contamination.

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start start Start: Procedure with Gon-4-ene-3,17-dione, 10-methyl- q1 Handling Solid Powder? start->q1 q2 Aerosol Generation Potential? q1->q2 No ppe_b Level B PPE: - Goggles/Face Shield - Disposable Gown - Double Nitrile Gloves - N95/Half-Mask Respirator q1->ppe_b Yes q3 High Concentration or Large Volume? q2->q3 No q2->ppe_b ppe_a Level A PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves q3->ppe_a No ppe_c Level C PPE: - Goggles & Face Shield - Disposable Gown - Double Nitrile Gloves - PAPR - Shoe Covers q3->ppe_c Yes

Caption: PPE Selection Workflow based on procedural risk.

Step-by-Step Donning and Doffing Sequence

Donning (Clean Area):

  • Gown: Put on a disposable gown, ensuring it is fully closed in the back.

  • Respirator: Perform a seal check for a half-mask respirator or ensure the PAPR is functioning correctly.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the inner pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Don the outer pair of gloves.

Doffing (At Exit of Work Area, "Dirty" to "Clean"):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in a designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from the body. As you roll it down your arms, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Eye/Face Protection: Remove the face shield/goggles.

  • Respirator: Remove the respirator.

  • Wash Hands Again: Perform a final, thorough hand washing.

Summary of PPE Requirements by Task

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage/Inventory Not requiredSafety GlassesSingle Nitrile GlovesLab Coat
Weighing Powder PAPR Recommended (Half-Mask Min.)Goggles & Face ShieldDouble Nitrile Gloves Disposable Gown, Shoe Covers
Preparing Solutions N95/Half-Mask (in hood)GogglesDouble Nitrile GlovesDisposable Gown
Cell Culture/Assays Not required (in BSC)Safety GlassesDouble Nitrile GlovesDisposable Gown
Animal Handling N95/Half-MaskGoggles & Face ShieldDouble Nitrile GlovesDisposable Gown

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental release and exposure to support personnel.

  • Contaminated PPE: All disposable PPE (gowns, gloves, shoe covers, masks) must be treated as hazardous waste. Place items immediately into a clearly labeled, sealed hazardous waste bag or container.[13]

  • Chemical Waste: The pure compound and any contaminated solutions must be collected in a designated, sealed hazardous waste container. This waste stream is typically incinerated.[14]

  • Disposal Containers: For cytotoxic or hormonally active agents, a purple-lidded waste container is often used to signify hazardous pharmaceutical waste for incineration.[15] Check with your institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Decontamination: Work surfaces should be decontaminated at the end of each procedure. A common procedure involves an initial wipe with a solution to solubilize the compound (e.g., 70% ethanol), followed by a second wipe with a denaturing agent (e.g., 1M sodium hydroxide), and a final rinse with water. Always consult your institution's EHS guidelines for validated decontamination procedures.

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[7]

References

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Iowa State University.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Library of Medicine.[Link]

  • Containment of High-Potency Products in a GMP Environment. BioProcess International.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation.[Link]

  • Handling Antineoplastics and Other Hazardous Drugs. Environmental Health and Safety, University of Colorado.[Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC.[Link]

  • NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention (CDC).[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA).[Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. National Center for Biotechnology Information (NCBI), National Library of Medicine.[Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.[Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA).[Link]

  • What determines if a compound has hormonal activity and are all hormonal compounds highly potent? SafeBridge Consultants.[Link]

  • NIOSH Hazardous Drug List 2024: 6-Step Action Plan. Wolters Kluwer.[Link]

  • Formaldehyde Exposure & Female Hormonal Health in Labs. Apex Environmental.[Link]

  • Safety data sheet - 4-Androstene-3,17-dione. CPAchem Ltd.[Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).[Link]

  • Hormonally active agents in the environment: A state-of-the-art review. ResearchGate.[Link]

  • Screening and Monitoring - Hormonally Active Agents in the Environment. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic.[Link]

  • Identifying types of pharmaceutical waste and disposal containers. NHS Specialist Pharmacy Service (SPS).[Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA).[Link]

  • MEDICINE DISPOSAL PRODUCTS. San Francisco Environment Department.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.